Stearanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-phenyloctadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLJFBQEKSZVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060921 | |
| Record name | Octadecanamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637-54-7 | |
| Record name | N-Phenyloctadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanamide, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanamide, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanamide, N-phenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearanilide | |
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Foundational & Exploratory
In-Depth Technical Guide to the Synthesis and Characterization of Stearanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of stearanilide, also known as N-phenylstearamide. This compound is a fatty acid anilide, a class of compounds with diverse applications in industrial and biological contexts. This document outlines a detailed experimental protocol for the synthesis of this compound via the acylation of aniline with stearoyl chloride. Furthermore, it details the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with its physical properties such as melting point. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.
Introduction
This compound is an organic compound belonging to the anilide family, characterized by a stearoyl group attached to the nitrogen atom of an aniline moiety. The long C18 saturated fatty acid chain of stearic acid imparts significant lipophilicity to the molecule. Fatty acid anilides, in general, are of interest due to their presence in various biological systems and their potential as industrial additives and intermediates in organic synthesis. A thorough understanding of their synthesis and a comprehensive characterization are crucial for their application in research and development.
This guide presents a reliable method for the laboratory-scale synthesis of this compound and a detailed analysis of its structural and physical properties, providing a foundational resource for researchers in organic and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between aniline and stearoyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of stearoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide bond of this compound.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Aniline (C₆H₅NH₂)
-
Stearoyl chloride (C₁₈H₃₅ClO)
-
Pyridine (C₅H₅N)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (C₂H₅OH) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add pyridine (1.1 eq) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of stearoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from hot ethanol to yield pure this compound as a white solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Characterization of this compound
The synthesized this compound was characterized using various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₄H₄₁NO |
| Molecular Weight | 359.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 93-95 °C |
| Solubility | Soluble in hot ethanol, dichloromethane; Insoluble in water |
Spectroscopic Data
The ¹H NMR spectrum of this compound provides information about the different types of protons and their chemical environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 2H | Aromatic protons (ortho to -NH) |
| ~7.3 | t | 2H | Aromatic protons (meta to -NH) |
| ~7.1 | t | 1H | Aromatic proton (para to -NH) |
| ~7.3 (broad s) | s | 1H | Amide proton (-NH) |
| ~2.3 | t | 2H | Methylene protons alpha to carbonyl (-CH₂-CO) |
| ~1.6 | m | 2H | Methylene protons beta to carbonyl |
| ~1.2-1.4 | m | 28H | Methylene protons of the alkyl chain |
| ~0.9 | t | 3H | Terminal methyl protons (-CH₃) |
The ¹³C NMR spectrum reveals the carbon framework of the this compound molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carbonyl carbon (C=O) |
| ~138 | Aromatic carbon attached to nitrogen |
| ~129 | Aromatic carbons (meta to -NH) |
| ~124 | Aromatic carbon (para to -NH) |
| ~120 | Aromatic carbons (ortho to -NH) |
| ~38 | Methylene carbon alpha to carbonyl (-CH₂-CO) |
| ~32 | Methylene carbons in the alkyl chain |
| ~29 | Methylene carbons in the alkyl chain |
| ~25 | Methylene carbon beta to carbonyl |
| ~22 | Methylene carbon adjacent to methyl |
| ~14 | Terminal methyl carbon (-CH₃) |
The FTIR spectrum is used to identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H stretching vibration of the amide |
| ~3050 | Medium | C-H aromatic stretching |
| 2918, 2849 | Strong | C-H aliphatic stretching |
| ~1660 | Strong | C=O stretching vibration (Amide I band) |
| ~1540 | Strong | N-H bending vibration (Amide II band) |
| ~1600, ~1490 | Medium | C=C aromatic ring stretching |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
| m/z Value | Interpretation |
| 359 | Molecular ion peak [M]⁺ |
| 266 | Fragment due to cleavage of the C-N bond |
| 93 | Fragment corresponding to the aniline cation |
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of this compound from aniline and stearoyl chloride. The comprehensive characterization data, including NMR, FTIR, and mass spectrometry, confirms the structure and purity of the synthesized compound. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development, enabling further exploration of this compound and related fatty acid anilides.
"Stearanilide" CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Core Compound: Stearanilide
CAS Number: 637-54-7
Molecular Formula: C24H41NO
Molecular Weight: 359.60 g/mol
Synonyms: N-Phenylstearamide, N-Stearoylaniline
This compound is a long-chain fatty acid anilide, a derivative of stearic acid and aniline. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a more polar anilide headgroup, makes it a subject of interest in materials science and pharmaceutical technology. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its emerging role in drug delivery systems.
Molecular Structure
The molecular structure of this compound consists of a stearoyl group (derived from stearic acid) attached to the nitrogen atom of an aniline molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [Generic Material Safety Data Sheet] |
| Melting Point | 92-94 °C | [Generic Material Safety Data Sheet] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and chloroform. | [General Chemical Knowledge] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of aniline with stearoyl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Aniline
-
Stearoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve aniline in dichloromethane.
-
Add pyridine to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add stearoyl chloride to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl solution, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from hot ethanol to yield the pure product.
Applications in Drug Delivery
This compound is gaining attention in the field of drug delivery, particularly in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers made from solid lipids, and they offer advantages such as controlled drug release, improved bioavailability of poorly soluble drugs, and good biocompatibility.
Formulation of this compound-based Solid Lipid Nanoparticles (SLNs)
A high-pressure homogenization technique is often employed for the preparation of this compound-based SLNs.
Materials:
-
This compound (as the solid lipid)
-
Drug to be encapsulated
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the this compound at a temperature above its melting point.
-
Disperse or dissolve the drug in the molten lipid.
-
Separately, prepare a hot aqueous solution of the surfactant at the same temperature.
-
Add the hot lipid-drug mixture to the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer for several cycles at an elevated temperature.
-
Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can then be further processed, for instance, by lyophilization for long-term storage.
Table 2: Example Characteristics of Drug-Loaded Solid Lipid Nanoparticles (Conceptual Data)
| Parameter | Value |
| Average Particle Size (z-average) | 150 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -15 to -30 mV |
| Entrapment Efficiency (%) | 70 - 95% |
| Drug Loading (%) | 1 - 10% |
Note: The actual values will depend on the specific drug, formulation, and process parameters.
Mandatory Visualizations
Caption: Synthesis of this compound and its subsequent use in the formulation of drug-loaded Solid Lipid Nanoparticles (SLNs).
This guide provides a foundational understanding of this compound for scientific and drug development applications. Further research into its toxicological profile and in vivo behavior within drug delivery systems is essential for its translation into clinical use.
A Technical Guide to the Solubility of Stearanilide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearanilide, also known as N-phenylstearamide, is a long-chain fatty acid anilide. Its molecular structure, characterized by a long, non-polar hydrocarbon tail (from stearic acid) and a more polar amide group attached to a phenyl ring, governs its solubility characteristics. Understanding the solubility of this compound in various organic solvents is crucial for its application in diverse fields, including pharmaceuticals, polymer science, and material science, particularly for processes such as purification, formulation, and chemical synthesis.
Based on the principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents such as water and lower alcohols (e.g., methanol, ethanol) due to the dominance of its large, non-polar alkyl chain. Conversely, it is predicted to have higher solubility in non-polar or moderately polar aprotic solvents that can effectively solvate the long hydrocarbon tail. Such solvents may include chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., diethyl ether, tetrahydrofuran). The amide group can participate in hydrogen bonding, which may lead to some solubility in protic solvents, but the effect of the long alkyl chain is likely to be the determining factor.
This guide provides a comprehensive overview of the theoretical considerations for this compound solubility and presents detailed experimental protocols for its quantitative determination.
Data Presentation: A Template for Your Experimental Findings
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
Experimental Protocols
The following section details a reliable experimental methodology for the quantitative determination of this compound solubility in organic solvents. The gravimetric method is a straightforward and accurate technique for this purpose.
Gravimetric Determination of this compound Solubility
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (accurate to ±0.0001 g)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or beakers
-
Oven or vacuum oven for drying
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent premature crystallization upon cooling.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or beaker. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered saturated solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, most commonly as g/100 mL or g/100 g of solvent.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound solubility.
Caption: Gravimetric solubility determination workflow.
Caption: "Like Dissolves Like" principle for this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis of N-phenylstearamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of N-phenylstearamide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented, including predicted NMR chemical shifts and characteristic IR and MS fragments, offers a comprehensive spectroscopic profile of the molecule. This guide also outlines detailed experimental protocols for each technique, serving as a valuable resource for the characterization of N-phenylstearamide and related long-chain fatty amides.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data from the spectroscopic analysis of N-phenylstearamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for N-phenylstearamide (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d | 2H | Ar-H (ortho to -NH) |
| ~7.30 | t | 2H | Ar-H (meta to -NH) |
| ~7.10 | t | 1H | Ar-H (para to -NH) |
| ~7.35 | s | 1H | N-H |
| ~2.35 | t | 2H | -CH₂-C(O)- |
| ~1.65 | m | 2H | -CH₂-CH₂-C(O)- |
| ~1.25 | br s | 28H | -(CH₂)₁₄- |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data for N-phenylstearamide (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C=O |
| ~138.0 | Ar-C (C-N) |
| ~129.0 | Ar-CH (meta) |
| ~124.0 | Ar-CH (para) |
| ~120.0 | Ar-CH (ortho) |
| ~38.0 | -CH₂-C(O)- |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- |
| ~29.6 | -(CH₂)n- |
| ~29.5 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~29.2 | -(CH₂)n- |
| ~25.8 | -CH₂-CH₂-C(O)- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for N-phenylstearamide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H Stretch |
| 3050-3020 | Medium | Aromatic C-H Stretch |
| 2920, 2850 | Strong | Aliphatic C-H Stretch (asymmetric & symmetric) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1600, ~1490 | Medium-Weak | Aromatic C=C Bending |
| ~750, ~690 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for N-phenylstearamide (Electron Ionization)
| m/z | Interpretation |
| 373 | [M]⁺ (Molecular Ion) |
| 282 | [M - C₆H₅NH]⁺ |
| 120 | [C₆H₅NHCO]⁺ |
| 93 | [C₆H₅NH₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of N-phenylstearamide.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of N-phenylstearamide to elucidate its molecular structure.
Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of dry N-phenylstearamide powder.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-phenylstearamide.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of dry N-phenylstearamide with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-phenylstearamide.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of N-phenylstearamide into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent and injecting it into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
-
Ionization (Electron Ionization - EI):
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of N-phenylstearamide.
Caption: Logical relationship of spectroscopic techniques to structural elucidation.
References
In-Depth Technical Guide to the Thermal Properties of Stearanilide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of Stearanilide (also known as N-phenylstearamide), a long-chain fatty acid anilide. The document focuses on its melting point and thermogravimetric analysis (TGA), presenting available data, outlining experimental methodologies, and offering insights into its thermal stability.
Core Thermal Properties
This compound exhibits thermal characteristics typical of long-chain organic molecules, with a defined melting point and significant thermal stability.
Data Presentation
The following table summarizes the key quantitative thermal data currently available for this compound.
| Thermal Property | Value |
| Melting Point | 92.0 - 96.0 °C |
| Decomposition Onset | Data not available |
| Peak Decomposition Temperature | Data not available |
Melting Point Analysis
The melting point of a substance is a critical physical property, indicating the temperature at which it transitions from a solid to a liquid state. For pharmaceutical and material science applications, a sharp and defined melting point is often indicative of high purity.
Experimental Protocol: Capillary Melting Point Determination
A standard and widely accepted method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an automated optical detection system.
-
Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower, more precise ramp (e.g., 1-2 °C per minute) as the melting point is neared.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The range between these two temperatures is the melting point range.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides valuable information about the thermal stability and decomposition profile of a material. While specific TGA data for this compound is not available, a general experimental protocol for such an analysis is provided below. Studies on similar compounds, such as fatty acid anilides, suggest that they possess good thermal stability, showing minimal degradation at temperatures up to 300°C.[1]
Experimental Protocol: Thermogravimetric Analysis
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible, commonly made of alumina or platinum.
-
Instrumentation: The crucible is placed in the TGA instrument's furnace.
-
Atmosphere: The analysis is typically conducted under a controlled atmosphere, such as an inert nitrogen or argon flow, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Heating Program: The sample is heated at a constant rate, for example, 10 °C per minute, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the complete thermal characterization of a compound like this compound.
Caption: Logical workflow for the thermal characterization of this compound.
Experimental Workflow for TGA
The diagram below details the typical experimental workflow for conducting a thermogravimetric analysis.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
An In-depth Technical Guide to the Crystalline Structure of N-phenyloctadecanamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the date of this document, a comprehensive search of publicly available scientific literature and crystallographic databases has not yielded specific experimental data on the crystalline structure of N-phenyloctadecanamide. Therefore, this guide provides a framework of the methodologies and potential structural features based on the analysis of related compounds and general principles of crystallography.
Introduction
N-phenyloctadecanamide, also known as stearanilide, is a long-chain N-arylamide. Its molecular structure, consisting of a long aliphatic tail and an aromatic headgroup connected by an amide linkage, suggests the potential for interesting solid-state packing and hydrogen bonding networks. These features are critical in determining the material's physical properties, such as melting point, solubility, and polymorphism, which are of significant interest in fields like materials science and pharmaceutical development. While specific crystallographic data for N-phenyloctadecanamide is not currently available in open-access databases, this guide outlines the necessary experimental protocols to determine its crystalline structure and presents the expected molecular interactions that would govern its crystal packing.
Physicochemical Properties of N-phenyloctadecanamide
A summary of the known physical and chemical properties of N-phenyloctadecanamide is provided below. This data is essential for designing crystallization experiments.
| Property | Value |
| Molecular Formula | C24H41NO |
| Molecular Weight | 359.59 g/mol |
| Melting Point | 95.05 °C |
| Boiling Point | 504.6 ± 19.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| Flash Point | 313.9 ± 6.5 °C |
| Refractive Index | 1.505 |
Experimental Protocols
The determination of the crystalline structure of N-phenyloctadecanamide would involve a multi-step process, from synthesis and purification to single-crystal growth and X-ray diffraction analysis.
3.1. Synthesis and Purification of N-phenyloctadecanamide
A common method for the synthesis of N-phenyloctadecanamide is the acylation of aniline with stearoyl chloride.
-
Reaction: Aniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. The solution is cooled in an ice bath.
-
Addition: Stearoyl chloride, dissolved in the same solvent, is added dropwise to the aniline solution with constant stirring.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), the reaction mixture is washed successively with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-phenyloctadecanamide.
3.2. Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Several methods can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can induce the formation of single crystals.
3.3. Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities are recorded.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. The atomic positions and thermal parameters are refined to obtain the final, accurate crystal structure.
Logical Workflow
The overall process for determining the crystalline structure of N-phenyloctadecanamide can be visualized as a logical workflow.
Potential Molecular Interactions and Crystal Packing
While the specific crystal structure is unknown, the molecular features of N-phenyloctadecanamide allow for predictions of its solid-state behavior. The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), which will likely dominate the crystal packing.
It is expected that molecules of N-phenyloctadecanamide will form hydrogen-bonded chains or sheets. The long octadecyl chains are likely to pack in an ordered fashion, driven by van der Waals interactions, potentially leading to a layered structure. The phenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these interactions will determine the overall crystal packing and could give rise to polymorphism, where different packing arrangements result in distinct crystalline forms with different physical properties.
Conclusion
Determining the crystalline structure of N-phenyloctadecanamide is a feasible endeavor that would provide valuable insights for materials science and drug development. Although specific crystallographic data is not yet publicly available, the experimental protocols outlined in this guide provide a clear pathway for its determination. The synthesis, purification, and single-crystal growth of N-phenyloctadecanamide, followed by single-crystal X-ray diffraction analysis, would elucidate its three-dimensional atomic arrangement, hydrogen bonding patterns, and overall crystal packing. Such information is fundamental to understanding and ultimately controlling the solid-state properties of this and related long-chain N-arylamides.
Stearanilide: A Historical and Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Stearanilide, more formally known as N-phenylstearamide, belongs to the class of organic compounds known as fatty acid anilides. Historically, research on this specific molecule has been limited and is often situated within the broader context of studies on fatty acid amides and anilides. These larger classes of compounds have found applications in various industrial sectors, including as surfactants, lubricants, and polymer additives. A significant turning point in the scientific focus on fatty acid anilides came with a major public health crisis, which inadvertently highlighted the need for a deeper understanding of their synthesis, detection, and toxicological profiles.
This technical guide provides a comprehensive overview of the historical context of this compound research, its physicochemical properties, detailed experimental protocols for its synthesis, and a visual representation of its synthetic pathway and a relevant experimental workflow.
Historical Context: The Shadow of Toxic Oil Syndrome
The most significant event to shape the research landscape of fatty acid anilides, including by extension this compound, was the 1981 Toxic Oil Syndrome (TOS) in Spain. This public health crisis was linked to the consumption of rapeseed oil that had been denatured with aniline for industrial use and then illicitly refined and sold as edible oil. Fatty acid anilides were identified as contaminants in the implicated oils and subsequently became markers for exposure. This tragic event catalyzed a surge in research aimed at the following:
-
Analytical Methods: Developing sensitive and specific methods for the detection and quantification of fatty acid anilides in complex matrices such as oils and biological tissues.
-
Toxicology: Investigating the potential toxic effects of these compounds to understand the pathology of TOS. Studies explored the in vivo formation of fatty acid anilides and their metabolic fate.
-
Synthesis: Understanding the formation of these anilides from the reaction of fatty acids with aniline, particularly under the conditions of oil processing and degradation.
While this research focus was driven by a toxicological imperative, it provided a foundational body of knowledge on the chemistry and analysis of fatty acid anilides that is relevant to the study of specific molecules like this compound.
Quantitative Data
| Property | Value | Notes |
| IUPAC Name | N-phenylstearamide | |
| Synonyms | This compound, Octadecananilide | |
| CAS Number | 16733-44-7 | A search for "N-phenylstearamide hydrochloride" yields CAS number 93981-90-9, but data for the free amide is not explicitly provided. |
| Molecular Formula | C₂₄H₄₁NO | |
| Molecular Weight | 359.6 g/mol | |
| Melting Point | Not definitively found in searches. | Data for related long-chain amides and anilides vary widely based on chain length and substitutions. |
| Boiling Point | Not definitively found in searches. | Likely to be high, with decomposition at elevated temperatures. |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. | Based on the long hydrocarbon chain and the aromatic ring. |
Experimental Protocols
Synthesis of N-phenylstearamide (this compound)
A standard method for the synthesis of N-phenylstearamide is the amidation of stearic acid with aniline. This can be achieved through several routes, with one of the most common laboratory methods involving the activation of the carboxylic acid.
Objective: To synthesize N-phenylstearamide from stearic acid and aniline.
Materials:
-
Stearic acid
-
Aniline
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Anhydrous non-polar solvent (e.g., Toluene or Dichloromethane)
-
A weak base (e.g., Triethylamine or Pyridine)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Apparatus for reflux, filtration, and solvent evaporation
Procedure:
-
Activation of Stearic Acid:
-
In a round-bottom flask, dissolve stearic acid in an excess of anhydrous toluene.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the solution at room temperature.
-
The mixture is then heated to reflux for 1-2 hours to form stearoyl chloride. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure.
-
-
Amidation Reaction:
-
The crude stearoyl chloride is re-dissolved in anhydrous dichloromethane.
-
In a separate flask, a solution of aniline (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane is prepared.
-
The aniline solution is added dropwise to the stearoyl chloride solution at 0°C with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
-
Work-up and Purification:
-
The reaction mixture is washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude N-phenylstearamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.
-
Mandatory Visualizations
Synthesis of N-phenylstearamide
Caption: Synthesis pathway of N-phenylstearamide from stearic acid and aniline.
General Workflow for Toxicological Analysis of Fatty Acid Anilides
Caption: A generalized experimental workflow for the toxicological analysis of fatty acid anilides.
Potential Biological Activities of N-Phenylstearamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of N-phenylstearamide is limited in publicly available scientific literature. This guide provides an in-depth overview of the potential biological activities of N-phenylstearamide based on the known effects of the broader class of molecules to which it belongs: fatty acid anilides and N-acylanilines. The experimental protocols and signaling pathways described herein are representative of methods and mechanisms relevant to this class of compounds and should be considered as a framework for the potential investigation of N-phenylstearamide.
Introduction
N-phenylstearamide, also known as N-stearoyl-aniline or N-phenyl-octadecanamide, is a lipid molecule belonging to the class of N-acylanilines. It consists of a stearic acid moiety linked to an aniline molecule via an amide bond. While specific research on N-phenylstearamide is not extensive, the broader family of fatty acid amides has garnered significant interest in drug discovery due to their diverse biological activities. This technical guide consolidates the potential biological activities of N-phenylstearamide by examining data from structurally related fatty acid anilides and outlines potential mechanisms of action and experimental approaches for its investigation.
Synthesis of N-Phenylstearamide
The synthesis of N-phenylstearamide can be achieved through several standard amidation methods. A common and effective method is the Schotten-Baumann reaction, which involves the acylation of aniline with stearoyl chloride.
Representative Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes a general method for the synthesis of N-phenyl amides and can be adapted for N-phenylstearamide.
Materials:
-
Aniline
-
Stearoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve aniline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add stearoyl chloride to the stirred solution.
-
Simultaneously, add 10% sodium hydroxide solution dropwise to neutralize the hydrochloric acid formed during the reaction.
-
Allow the reaction mixture to stir for 1-2 hours at room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, dilute hydrochloric acid, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-phenylstearamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Potential Biological Activities
Based on studies of related fatty acid anilides, N-phenylstearamide may exhibit a range of biological activities, with the most prominent being potential anti-inflammatory and immunomodulatory effects.
Anti-inflammatory Activity
Fatty acid anilides have been shown to modulate the synthesis of prostanoids, which are key mediators of inflammation. This suggests a potential mechanism of action via the cyclooxygenase (COX) pathways.
Immunomodulatory Effects
Studies on oleoylanilide have indicated that fatty acid anilides can influence immune responses, including alterations in T-cell populations and immunoglobulin production.
Quantitative Data on Related Fatty Acid Anilides
The following table summarizes quantitative data from studies on fatty acid anilides that are structurally related to N-phenylstearamide. This data provides a basis for hypothesizing the potential potency and efficacy of N-phenylstearamide.
| Compound | Assay | Target/System | Result | Reference |
| Oleoylanilide | Immune response in mice | T-cell populations | Significant decrease in suppressor T-cells | [1] |
| Oleoylanilide | Immunoglobulin production | IgM and IgG in culture | Significantly higher production than control | [1] |
| Linoleoylanilide | Prostanoid synthesis | Human endothelial cells | Time and dose-dependent decrease in prostanoid formation | [2] |
| Oleoylanilide | Prostanoid synthesis | Human endothelial cells | Stimulation of prostanoid synthesis | [2] |
Potential Signaling Pathways
The biological effects of fatty acid anilides may be mediated through various signaling pathways. A plausible pathway for the potential anti-inflammatory effects of N-phenylstearamide involves the modulation of the arachidonic acid cascade.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Stearanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of stearanilide, also known as N-phenylstearamide, from stearic acid and aniline. The primary method outlined is a two-step synthesis proceeding via a stearoyl chloride intermediate, a common and efficient route for the formation of amides from carboxylic acids. This protocol includes detailed experimental procedures, tables of quantitative data for the synthesized compound, and characterization methods including melting point, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a long-chain fatty acid anilide. Amides are a fundamental functional group in organic chemistry and are prevalent in a wide range of biologically active molecules and materials. The synthesis of this compound serves as a model for the formation of N-aryl amides from long-chain carboxylic acids. Understanding the synthesis and characterization of such molecules is crucial for researchers in organic synthesis, materials science, and drug development. This protocol provides a reliable method for the preparation and purification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | N-phenylstearamide |
| Synonyms | This compound, N-phenyloctadecanamide |
| CAS Number | 637-54-7 |
| Molecular Formula | C₂₄H₄₁NO |
| Molecular Weight | 359.59 g/mol |
| Appearance | Solid |
| Melting Point | 93-95 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1550 cm⁻¹ (N-H bend, Amide II), ~2920 cm⁻¹ & ~2850 cm⁻¹ (C-H stretch, alkyl) |
| ¹H NMR (Proton) | Chemical shifts (δ) will vary depending on the solvent used. Expected signals include: a broad singlet for the N-H proton, multiplets for the aromatic protons of the aniline ring, a triplet for the α-methylene protons adjacent to the carbonyl group, multiplets for the long-chain methylene protons, and a triplet for the terminal methyl group. |
| ¹³C NMR (Carbon) | Expected signals include: a peak for the carbonyl carbon (~170-180 ppm), peaks for the aromatic carbons, and a series of peaks for the aliphatic carbons of the stearic acid chain. |
Experimental Protocols
The synthesis of this compound from stearic acid is most effectively carried out in a two-step process:
-
Step 1: Synthesis of Stearoyl Chloride
-
Step 2: Synthesis of this compound from Stearoyl Chloride and Aniline
Protocol 1: Synthesis of Stearoyl Chloride from Stearic Acid
Materials:
-
Stearic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve stearic acid in an excess of the chosen anhydrous solvent.
-
Slowly add thionyl chloride (or oxalyl chloride) to the solution at room temperature with continuous stirring. A slight excess (e.g., 1.2 equivalents) of the chlorinating agent is typically used.
-
Attach a reflux condenser fitted with a drying tube to the flask.
-
Gently heat the reaction mixture to reflux and maintain the reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess solvent and unreacted chlorinating agent under reduced pressure using a rotary evaporator.
-
The resulting crude stearoyl chloride can be used directly in the next step without further purification.
Protocol 2: Synthesis of this compound from Stearoyl Chloride and Aniline
Materials:
-
Stearoyl chloride (from Protocol 1)
-
Aniline
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)
-
A base (e.g., triethylamine (Et₃N) or pyridine)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture of solvents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline in the chosen anhydrous solvent. Add an equivalent of a base (e.g., triethylamine) to the solution. This base will neutralize the HCl generated during the reaction.
-
Cool the aniline solution in an ice bath.
-
Dissolve the crude stearoyl chloride in a minimal amount of the same anhydrous solvent and place it in an addition funnel.
-
Add the stearoyl chloride solution dropwise to the cooled aniline solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 3: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or acetone).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified this compound crystals in a vacuum oven or air-dry to a constant weight.
Protocol 4: Characterization of this compound
-
Melting Point Determination: Determine the melting point of the purified this compound using a melting point apparatus and compare it to the literature value. A sharp melting point close to the literature value is indicative of high purity.
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the purified product. Confirm the presence of the amide functional group by identifying the characteristic N-H and C=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of this compound.
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Characterization workflow for synthesized this compound.
Application Notes and Protocols for the Evaluation of Stearanilide as a Potential Plasticizer for Polyvinyl Chloride (PVC)
Disclaimer: The use of stearanilide as a primary plasticizer for polyvinyl chloride (PVC) is not widely documented in publicly available scientific literature. The following application notes and protocols are provided as a general framework for the evaluation of a novel or hypothetical plasticizer candidate, such as this compound, for PVC. The experimental parameters and expected outcomes are illustrative and should be adapted and validated for specific research and development purposes.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, PVC is strong and durable, but for many applications, increased flexibility is required. This is achieved through the addition of plasticizers, which are substances that increase the plasticity or decrease the viscosity of a material.[1] Plasticizers work by embedding themselves between the polymer chains, spacing them out, and thus lowering the glass transition temperature (Tg) of the polymer.[2]
Phthalate esters have traditionally been the most common plasticizers for PVC.[3] However, due to health and environmental concerns, there is a growing demand for alternative, non-phthalate plasticizers. This document outlines a comprehensive set of protocols for the evaluation of this compound as a potential novel plasticizer for PVC. This compound (N-phenylstearamide) is a waxy solid with the chemical formula C₂₄H₄₁NO. Its long aliphatic chain and amide group suggest it may have the potential to interact with PVC chains and impart flexibility.
These application notes are intended for researchers and scientists in materials science and polymer chemistry. They provide a structured approach to compounding, testing, and characterizing PVC formulations containing a novel plasticizer candidate.
Profile of the Hypothetical Plasticizer Candidate: this compound
| Property | Value |
| Chemical Name | N-phenylstearamide |
| Synonyms | This compound, N-Stearoylaniline |
| CAS Number | 637-54-7 |
| Molecular Formula | C₂₄H₄₁NO |
| Molecular Weight | 359.59 g/mol |
| Appearance | White to off-white solid |
Experimental Protocols
This protocol describes the preparation of PVC blends with varying concentrations of this compound using a two-roll mill.
Materials and Equipment:
-
PVC resin (suspension grade)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill with heating capabilities
-
Analytical balance
-
Mixing container
Procedure:
-
Pre-dry the PVC resin in an oven at 80°C for 2 hours to remove any moisture.
-
On an analytical balance, weigh the PVC resin, this compound, and thermal stabilizer according to the formulations in Table 1. A common starting point for a thermal stabilizer is 2-3 parts per hundred parts of resin (phr).
-
Thoroughly mix the dry components in a container to ensure a homogeneous pre-blend.
-
Preheat the two-roll mill to 160-170°C. The exact temperature may need to be optimized based on the melting behavior of the blend.
-
Add the pre-blended mixture to the nip of the rolls.
-
Continuously cut and fold the sheet on the mill for 5-10 minutes to ensure uniform mixing and complete fusion of the components.
-
Once a homogeneous sheet is formed, carefully remove it from the mill.
-
Press the milled sheet into plaques of desired thickness for subsequent testing using a hydraulic press at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes, followed by cool pressing.
The following tests are crucial for determining the plasticizing efficiency of this compound.
3.2.1. Tensile Strength and Elongation at Break (ASTM D638)
This test measures the force required to break a sample and the extent to which it stretches before breaking.[4]
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
ASTM D638 Type IV dumbbell-shaped specimens
-
Extensometer
Procedure:
-
Condition the dumbbell-shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the crosshead speed of the UTM to 50 mm/min.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen.
-
Start the test and record the load and elongation until the specimen fractures.
-
Calculate the tensile strength (in MPa) and the elongation at break (in %).
3.2.2. Shore Hardness (ASTM D2240)
This test measures the resistance of the plastic to indentation.[5]
Equipment:
-
Shore A or Shore D durometer (Shore A is typically used for flexible PVC)
-
Test stand for the durometer
Procedure:
-
Place a stack of the prepared PVC plaques on a flat, hard surface to achieve a minimum thickness of 6 mm.
-
Press the durometer indenter firmly and quickly onto the surface of the sample.
-
Read the hardness value from the durometer scale within 1 second of firm contact.
-
Take at least five measurements at different positions on the sample and calculate the average.
3.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the PVC blends. A lower Tg indicates better plasticizing efficiency.[2]
Equipment:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Accurately weigh 5-10 mg of the PVC sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature to 120°C at a heating rate of 10°C/min to erase the thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Heat the sample from -50°C to 120°C at a rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the second heating scan.
3.3.2. Thermogravimetric Analysis (TGA)
TGA is used to assess the thermal stability of the plasticized PVC.
Equipment:
-
Thermogravimetric Analyzer
-
Ceramic or platinum pans
Procedure:
-
Accurately weigh 10-15 mg of the PVC sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
These tests evaluate the permanence of the plasticizer within the PVC matrix.
3.4.1. Solvent Extraction (ASTM D1239)
This method measures the weight loss of the plasticized PVC after immersion in a solvent.
Equipment:
-
Analytical balance
-
Glass vials with caps
-
Oven
-
Solvent (e.g., hexane, ethanol, or a 50/50 mixture)
Procedure:
-
Cut circular discs of 25 mm diameter from the prepared PVC sheets.
-
Accurately weigh each disc (W₁).
-
Immerse each disc in a glass vial containing 20 mL of the chosen solvent.
-
Seal the vials and place them in an oven at 50°C for 24 hours.
-
Remove the discs from the solvent, gently wipe off excess solvent, and dry them in an oven at 60°C until a constant weight is achieved (W₂).
-
Calculate the percentage of weight loss due to extraction.
3.4.2. Activated Carbon Migration (ISO 176)
This test assesses the volatility and migration of the plasticizer into an absorbing medium.
Equipment:
-
Analytical balance
-
Glass containers with lids
-
Activated carbon
-
Oven
Procedure:
-
Cut circular discs of 25 mm diameter from the prepared PVC sheets.
-
Accurately weigh each disc (W₁).
-
Place a layer of activated carbon in a glass container, place the PVC disc on top, and then cover the disc with another layer of activated carbon.
-
Seal the container and place it in an oven at 70°C for 24 hours.
-
Remove the disc, carefully brush off any adhering activated carbon, and reweigh the disc (W₂).
-
Calculate the percentage of weight loss.
Data Presentation
The following tables should be used to systematically record and compare the experimental data.
Table 1: Formulations of PVC/Stearanilide Blends
| Formulation ID | PVC (phr) | This compound (phr) | Thermal Stabilizer (phr) |
|---|---|---|---|
| PVC-Control | 100 | 0 | 3 |
| PVC-S20 | 100 | 20 | 3 |
| PVC-S40 | 100 | 40 | 3 |
| PVC-S60 | 100 | 60 | 3 |
| PVC-Standard | 100 | 40 (Standard Plasticizer) | 3 |
Table 2: Mechanical Properties of PVC/Stearanilide Blends
| Formulation ID | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
|---|---|---|---|
| PVC-Control | |||
| PVC-S20 | |||
| PVC-S40 | |||
| PVC-S60 |
| PVC-Standard | | | |
Table 3: Thermal Properties of PVC/Stearanilide Blends
| Formulation ID | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (°C) |
|---|---|---|
| PVC-Control | ||
| PVC-S20 | ||
| PVC-S40 | ||
| PVC-S60 |
| PVC-Standard | | |
Table 4: Migration Resistance of PVC/Stearanilide Blends
| Formulation ID | Weight Loss (%) in Hexane | Weight Loss (%) in Ethanol | Weight Loss (%) with Activated Carbon |
|---|---|---|---|
| PVC-S20 | |||
| PVC-S40 | |||
| PVC-S60 |
| PVC-Standard | | | |
Visualizations
Caption: Experimental workflow for evaluating a novel PVC plasticizer.
Caption: Hypothetical interaction of this compound with PVC chains.
References
Stearanilide in Polymer Films: An Application Overview
This document outlines the general context of slip and anti-blocking agents in polymer films and provides standardized protocols for evaluating such additives. This information is intended to serve as a foundational guide for researchers and professionals in drug development and material science who may wish to investigate the potential of Stearanilide or other novel compounds for these applications.
Introduction to Slip and Anti-Blocking Agents in Polymer Films
In the manufacturing and processing of polymer films, particularly for applications in packaging, agriculture, and pharmaceuticals, controlling the frictional and adhesive properties of the film surface is critical. This is achieved through the incorporation of additives known as slip and anti-blocking agents.
-
Slip Agents: These additives migrate to the surface of the polymer film, creating a lubricating layer that reduces the coefficient of friction (COF). This facilitates smoother processing on high-speed packaging lines, prevents film layers from sticking to each other during winding and unwinding, and improves the handling characteristics of the final product. Common slip agents include primary amides (e.g., oleamide, erucamide) and secondary amides.
-
Anti-Blocking Agents: These are typically inorganic particles (e.g., silica, talc) or organic waxes that create microscopic asperities on the film surface. These asperities reduce the intimate contact between adjacent film layers, thereby preventing "blocking," which is the adhesion of the film to itself, particularly under pressure and elevated temperature.
Potential Role of this compound
This compound, with its long fatty acid chain (stearic acid) and an aromatic aniline group, possesses molecular features that could theoretically impart lubricating properties. The long, non-polar stearyl group could provide a low-energy surface, while the anilide group might influence its compatibility and migration within different polymer matrices. However, without experimental data, its efficacy as a slip or anti-blocking agent remains speculative.
Experimental Protocols for Evaluation
To assess the potential of this compound or any new compound as a slip or anti-blocking agent, a series of standardized tests must be performed. The following are detailed methodologies for key experiments.
Table 1: Key Performance Parameters for Slip and Anti-Blocking Agents
| Parameter | Test Method | Typical Units | Description |
| Coefficient of Friction (COF) | ASTM D1894 | Dimensionless | Measures the lubricity of the film surface. Both static (initial) and kinetic (moving) COF are important. |
| Blocking Force | ASTM D3354 | Grams (g) or Newtons (N) | Quantifies the force required to separate two layers of film that have been in contact under specified conditions of temperature, pressure, and time. |
| Haze | ASTM D1003 | Percentage (%) | Measures the scattering of light as it passes through the film, indicating its clarity. Additives can sometimes increase haze. |
| Gloss | ASTM D2457 | Gloss Units (GU) | Measures the specular reflection from the film surface. High gloss is often desired for packaging applications. |
Detailed Experimental Protocols
Protocol for Sample Preparation: Incorporation of this compound into a Polymer Film
This protocol describes the preparation of polymer film samples containing a specific concentration of this compound using a laboratory-scale twin-screw extruder and cast film line.
Materials and Equipment:
-
Base Polymer Resin (e.g., Low-Density Polyethylene - LDPE)
-
This compound (powder form)
-
Twin-Screw Extruder
-
Cast Film Line with a chill roll
-
Gravimetric Blender/Feeder
-
Micrometer
Procedure:
-
Drying: Dry the base polymer resin and this compound powder to the manufacturer's recommended specifications to remove any residual moisture.
-
Masterbatch Preparation (Recommended): For accurate and homogeneous dispersion, first prepare a masterbatch with a higher concentration of this compound (e.g., 5-10% by weight) in the base polymer.
-
Blending: Use a gravimetric blender to accurately mix the masterbatch or pure this compound with the base polymer resin to achieve the desired final concentrations (e.g., 500 ppm, 1000 ppm, 2000 ppm).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the base polymer.
-
Feed the blended material into the extruder.
-
Ensure a consistent melt flow and pressure.
-
-
Film Casting:
-
Extrude the molten polymer through a flat die onto a chilled roller.
-
Adjust the chill roll temperature and the take-up speed to achieve the desired film thickness (e.g., 50 µm).
-
-
Sample Conditioning:
-
Store the produced film rolls in a controlled environment (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours before testing, as per ASTM standards. This allows for the migration of the additive to the film surface to stabilize.
-
Protocol for Measuring Coefficient of Friction (COF)
This protocol follows the guidelines of ASTM D1894, "Standard Test Method for Static and Kinetic Coefficients of Friction of Plastic Film and Sheeting."
Materials and Equipment:
-
COF Tester with a sled of specified weight and a moving plane.
-
Film Samples
-
Scissors or Film Cutter
Procedure:
-
Sample Preparation:
-
Cut a piece of the film sample to be attached to the moving plane.
-
Cut another piece of the same film sample to wrap around the sled.
-
-
Test Setup:
-
Secure the film to the plane, ensuring it is flat and wrinkle-free.
-
Attach the film-wrapped sled to the pulling mechanism.
-
-
Measurement:
-
Start the test. The instrument will pull the sled across the film on the plane at a specified speed (e.g., 150 mm/min).
-
The instrument records the force required to initiate motion (for static COF) and the average force required to maintain motion (for kinetic COF).
-
-
Data Analysis:
-
The software automatically calculates the static and kinetic COF based on the measured forces and the known weight of the sled.
-
Perform at least five replicate measurements for each sample and report the average and standard deviation.
-
Protocol for Measuring Blocking Force
This protocol is based on ASTM D3354, "Standard Test Method for Blocking Load of Plastic Film by the Parallel Plate Method."
Materials and Equipment:
-
Blocking Test Fixture (two parallel plates)
-
Oven with controlled temperature
-
Tensile Testing Machine
-
Circular Die Cutter (2.54 cm diameter)
-
Weights
Procedure:
-
Sample Preparation:
-
Cut at least three pairs of circular samples from the film.
-
-
Blocking Assembly:
-
Place a pair of film samples between the parallel plates of the blocking fixture.
-
Apply a specified pressure by placing a weight on the top plate (e.g., 100 psi).
-
-
Conditioning:
-
Place the entire fixture with the samples in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
-
Cooling:
-
Remove the fixture from the oven and allow it to cool to room temperature for at least 1 hour.
-
-
Measurement:
-
Carefully remove the film pair from the fixture.
-
Mount the two ends of the blocked sample into the grips of a tensile testing machine.
-
Separate the films at a constant rate of speed (e.g., 250 mm/min).
-
The machine will record the maximum force required to separate the two layers. This is the blocking force.
-
-
Data Analysis:
-
Report the average blocking force from at least three replicate measurements.
-
Logical Workflow and Visualization
The logical progression for evaluating a novel additive like this compound in polymer films can be visualized as a workflow. This ensures a systematic approach from initial hypothesis to final performance evaluation.
Caption: Workflow for evaluating a novel additive in polymer films.
Signaling Pathway for Additive Migration
The function of a slip agent like this compound would be contingent on its ability to migrate to the polymer surface. This process, often referred to as "blooming," is a critical mechanism of action.
Caption: Mechanism of slip agent migration to the polymer film surface.
Conclusion
While direct applications of this compound in polymer films as a slip or anti-blocking agent are not documented in readily available literature, its chemical structure suggests potential functionality. The protocols and workflows provided here offer a comprehensive framework for researchers to systematically evaluate this compound or other novel candidates for these critical roles in polymer film technology. Such investigations are essential for the development of new and improved materials for a wide range of industrial and pharmaceutical applications. Further research is required to determine if this compound can offer any performance benefits over existing, commercially available additives.
Application Notes and Protocols: N-phenylstearamide as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylstearamide is a fatty acid amide that holds significant promise as a lubricant additive, primarily functioning as a friction modifier and anti-wear agent. Its molecular structure, featuring a long, non-polar hydrocarbon tail (stearyl group) and a polar head (amide group with a phenyl substituent), facilitates the formation of a protective boundary film on metal surfaces. This film minimizes direct metal-to-metal contact, thereby reducing friction and wear, which is crucial for the longevity and efficiency of mechanical systems. These principles of friction reduction are also relevant in specialized applications within drug development and manufacturing, where precise control of surface interactions is critical.
Mechanism of Action
The lubricating properties of N-phenylstearamide are attributed to its ability to form a durable and low-shear-strength boundary film on interacting surfaces through a combination of physical and chemical adsorption. The polar amide head-group exhibits a strong affinity for metal surfaces, leading to the self-assembly of a densely packed monomolecular or multi-molecular layer. The long stearyl chains orient themselves away from the surface, creating a barrier that prevents asperity contact and reduces adhesive wear. The phenyl group may further enhance the thermal and oxidative stability of the additive and contribute to the overall film strength through intermolecular interactions.
Quantitative Data Presentation
While specific tribological data for N-phenylstearamide is not extensively available in the public domain, the following table summarizes representative data for similar long-chain fatty acid amides evaluated as lubricant additives. This data, obtained from four-ball wear tests, provides an expected performance profile for N-phenylstearamide.
| Additive Concentration (wt. in base oil) | Base Oil | Test Method | Average Coefficient of Friction (μ) | Average Wear Scar Diameter (mm) | Reference Compound(s) |
| 1% | 150N Petroleum Base Stock | Four-Ball | ~0.08 | ~0.45 | Fatty Acid Amides[1] |
| 3% | 150N Petroleum Base Stock | Four-Ball | ~0.07 | ~0.40 | Fatty Acid Amides[1] |
| 5% | 150N Petroleum Base Stock | Four-Ball | ~0.06 | ~0.38 | Fatty Acid Amides[1] |
| 0.2% | Base Oil A | Four-Ball | Not Reported | Reduced wear mark | Amide/Amino Additives[2][3] |
Experimental Protocols
Protocol 1: Evaluation of Wear Preventive Characteristics using the Four-Ball Method (based on ASTM D4172)
Objective: To determine the relative wear preventive properties of a lubricating fluid containing N-phenylstearamide in sliding contact.
Apparatus:
-
Four-Ball Wear Test Machine
-
Steel balls (12.7 mm diameter)
-
Microscope for measuring wear scar diameter
-
Solvents for cleaning (e.g., heptane, acetone)
-
Ultrasonic bath
Procedure:
-
Preparation:
-
Thoroughly clean the steel balls and the test cup with solvents in an ultrasonic bath to remove any contaminants.
-
Dry the components completely.
-
Prepare the test lubricant by dissolving the desired concentration of N-phenylstearamide in the base oil. Ensure complete dissolution, using mild heating and stirring if necessary.
-
-
Assembly:
-
Place three clean steel balls in the test cup and clamp them securely.
-
Pour the test lubricant into the cup to a level at least 3 mm above the top of the balls.
-
Place the fourth ball (the top ball) in the chuck of the test machine.
-
-
Test Execution:
-
Mount the test cup in the machine.
-
Apply the specified load (e.g., 392 N or 40 kgf).
-
Set the temperature controller to the desired test temperature (e.g., 75 °C).
-
Once the temperature has stabilized, start the motor and run the test at the specified speed (e.g., 1200 rpm) for the designated duration (e.g., 60 minutes).
-
-
Measurement and Analysis:
-
After the test, turn off the machine and remove the test cup.
-
Carefully remove the three lower balls and clean them with solvent.
-
Using a calibrated microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).
-
Calculate the average wear scar diameter for each ball and then the average of the three balls.
-
Record the coefficient of friction throughout the test if the equipment allows.
-
Visualizations
Caption: Experimental workflow for evaluating N-phenylstearamide as a lubricant additive.
Caption: Proposed mechanism of boundary lubrication by N-phenylstearamide.
References
Application Notes and Protocols: Stearanilide in Industrial Grease Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Stearanilide as a Potential Grease Thickener
This compound, also known as N-phenylstearamide, is an organic compound formed from the reaction of stearic acid and aniline. While not a conventional thickener in mainstream industrial grease production, its molecular structure, featuring a long aliphatic chain and an amide group, suggests its potential as a non-soap thickening agent. This document provides an overview of its potential application, synthesis, and the standardized protocols for evaluating its performance in a grease formulation.
Industrial greases are semi-solid lubricants composed of a base oil, a thickener, and performance-enhancing additives. The thickener forms a fibrous network that holds the base oil, releasing it under shear to lubricate moving parts. The nature of the thickener largely dictates the grease's properties, such as its dropping point, mechanical stability, water resistance, and thermal stability.
This compound's potential as a thickener stems from its ability to form a stable network within the base oil through hydrogen bonding between the amide groups and van der Waals forces from the long stearyl chains. This is analogous to how polyurea thickeners, which also contain amide-like linkages, create a stable grease structure.
Synthesis of this compound
The primary method for synthesizing this compound is the direct amidation of stearic acid with aniline. This reaction typically involves heating the two reactants, often in the presence of a catalyst, to drive off the water molecule formed.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Formulation of this compound-Thickened Grease
The formulation of a grease with a novel thickener like this compound would involve dispersing the synthesized thickener into a chosen base oil at an elevated temperature to ensure proper dissolution and network formation upon cooling.
General Formulation Protocol
-
Base Oil Selection: Choose a suitable base oil (e.g., mineral oil, PAO) based on the target application's viscosity and thermal stability requirements.
-
Thickener Concentration: Determine the desired grease consistency (NLGI grade) and start with a trial concentration of this compound (e.g., 5-20% by weight).
-
Heating and Mixing: Heat the base oil to a temperature above the melting point of this compound (approximately 94°C). Gradually add the this compound powder to the hot oil while stirring continuously to ensure complete dissolution.
-
Cooling: Allow the mixture to cool slowly under controlled conditions. This step is critical for the formation of a stable thickener matrix.
-
Homogenization: Once cooled, the grease is typically passed through a homogenizer or a three-roll mill to achieve a smooth, uniform consistency.
-
Additive Package: Incorporate any desired additives (e.g., antioxidants, anti-wear agents, corrosion inhibitors) during the cooling or homogenization phase.
Grease Formulation Workflow
Caption: General workflow for formulating a this compound-thickened grease.
Data Presentation: Comparative Properties of Grease Thickeners
Due to the lack of extensive public data on this compound as a grease thickener, the following table presents typical properties of common thickeners and a hypothesized performance profile for this compound based on its chemical structure.
| Property | Lithium Complex | Calcium Sulfonate | Polyurea | This compound (Hypothesized) |
| Dropping Point (°C) | >260 | >300 | >250 | 200 - 240 |
| Max. Usable Temp (°C) | ~180 | ~180 | ~180 | ~150 - 170 |
| Water Resistance | Good to Excellent | Excellent | Excellent | Good |
| Mechanical Stability | Very Good | Excellent | Very Good | Good to Very Good |
| Oxidation Stability | Good to Very Good | Excellent | Excellent | Good |
| Shear Stability | Very Good | Excellent | Good | Good to Very Good |
Experimental Protocols for Grease Evaluation
To evaluate the performance of a newly formulated this compound grease, a series of standardized tests should be conducted. The following are key experimental protocols:
Dropping Point (ASTM D2265)
-
Objective: To determine the temperature at which the grease passes from a semi-solid to a liquid state.
-
Methodology:
-
A sample of the grease is placed in a standardized cup with a small orifice at the bottom.
-
The cup is placed in a test tube and heated in an aluminum block at a controlled rate.
-
The dropping point is the temperature at which the first drop of material falls from the cup.
-
Cone Penetration (ASTM D217)
-
Objective: To measure the consistency of the grease, which is then classified by an NLGI grade.
-
Methodology:
-
The grease sample is brought to a standard temperature (25°C).
-
A standard cone is allowed to drop into the grease for 5 seconds.
-
The depth of penetration is measured in tenths of a millimeter.
-
For worked penetration, the sample is subjected to 60 strokes in a standard grease worker before the penetration test.
-
Water Washout (ASTM D1264)
-
Objective: To evaluate the resistance of the grease to being washed away by water.
-
Methodology:
-
A ball bearing is packed with the grease sample and placed in a housing.
-
The bearing is rotated at 600 RPM while being impinged with a jet of water at a specified temperature (e.g., 38°C or 79°C).
-
The amount of grease washed out is weighed, and the result is reported as a percentage loss.
-
Oxidation Stability (ASTM D942)
-
Objective: To assess the resistance of the grease to oxidation under static conditions.
-
Methodology:
-
A sample of grease is placed in a pressure vessel (bomb).
-
The bomb is filled with oxygen to a pressure of 110 psi and heated to 99°C.
-
The pressure drop over a specified time (e.g., 100 hours) is recorded as a measure of oxygen uptake and thus, oxidation.
-
Logical Relationships of Thickener Properties
The choice of a grease thickener is a balance of performance characteristics. The following diagram illustrates the general trade-offs and relationships between different thickener types.
Caption: Logical relationships and comparisons of different grease thickener types.
Conclusion
This compound presents an interesting, albeit underexplored, possibility as a non-soap thickener for industrial greases. Its straightforward synthesis and the potential for forming a stable thickener matrix make it a candidate for further research. The protocols and comparative data provided in these notes offer a framework for formulating and evaluating this compound-thickened greases. Further experimental work is necessary to validate the hypothesized properties and determine its viability in commercial applications.
Application Note: Analytical Methods for the Detection of Stearanilide in Polymer Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearanilide (N-phenylstearamide) is a fatty acid anilide that can be found in various industrial applications, including as a slip agent, lubricant, or plasticizer in polymer matrices such as polyethylene and polypropylene. Its detection and quantification are crucial for quality control, product formulation, and safety assessment, particularly in food contact materials and pharmaceutical packaging. This document provides detailed analytical methods for the determination of this compound in polymer matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the routine quantification of this compound. The method involves solvent extraction of the analyte from the polymer matrix followed by chromatographic separation and UV detection.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[2] |
| Accuracy (Recovery) | 95 - 105%[1] |
| Precision (RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
This protocol is adapted for the extraction of additives from polymer matrices.[3]
-
Equipment: Accelerated Solvent Extractor (ASE), grinder (for reducing polymer particle size), extraction thimbles, and collection vials.
-
Reagents: Isopropanol (HPLC grade), Cyclohexane (HPLC grade).
-
Procedure:
-
Grind the polymer sample to a fine powder (approximately 10 mesh).
-
Weigh approximately 1 gram of the ground polymer and mix it with an inert dispersing agent like sand.
-
Place the mixture into a cellulose extraction thimble and load it into the ASE cell.
-
Set the ASE conditions as follows:
-
Solvent: Isopropanol with 2.5% Cyclohexane.
-
Temperature: 120 °C.
-
Pressure: 1500 psi.
-
Static Cycles: 2 cycles of 5 minutes each.
-
-
Collect the extract in a vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC injection.[4]
-
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound in the mobile phase within the linear range (e.g., 0.1 to 100 µg/mL).
-
Inject the standards and the prepared sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level detection of this compound, especially in complex matrices like food simulants.
Quantitative Data Summary
The following table presents representative performance data for an LC-MS/MS method for this compound analysis.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 ng/mL |
| Limit of Quantitation (LOQ) | 0.07 ng/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Solvent Extraction
-
Equipment: Grinder, sonicator, centrifuge, vials.
-
Reagents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).
-
Procedure:
-
Grind the polymer sample to a fine powder.
-
Weigh 0.5 g of the sample into a centrifuge tube.
-
Add 10 mL of methanol and sonicate for 30 minutes at 60 °C.[5]
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent and reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient program to separate this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined (requires a pure standard).
Signaling Pathway Diagram: LC-MS/MS Detection Logic
Caption: Logical flow of this compound detection by LC-MS/MS.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of semi-volatile compounds like this compound. It is particularly useful for identifying and quantifying additives in polymer samples.
Quantitative Data Summary
The following table summarizes typical performance data for a GC-MS method for the analysis of fatty acid amides, which are structurally similar to this compound.
| Parameter | GC-FID | GC-MSD |
| Linearity Range | up to 60 µg/mL[4] | 20.5 - 42 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 3.7 µg/mL (for Oleamide)[6] | 13.5 µg/mL (for Oleamide)[6] |
| Accuracy (Recovery) | 92 - 108% | 88 - 105% |
| Precision (RSD) | < 2.5%[4] | > 10%[4] |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation: Pressurized Liquid Extraction (PLE)
This method is effective for extracting slip agents from polyethylene films.[4]
-
Equipment: Pressurized Liquid Extractor (PLE), vials.
-
Reagents: Isopropanol (GC grade).
-
Procedure:
-
Cut the polymer film into small pieces.
-
Place approximately 1.5 g of the polymer into the extraction cell.
-
Perform the extraction with isopropanol under the following conditions:
-
Temperature: 105 °C.
-
Pressure: 1500 psi.
-
Extraction Time: 16 minutes.
-
Cycles: 2.
-
-
Collect the extract and concentrate it to a final volume of 1 mL.
-
2. GC-MS Instrumentation and Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. chemours.com [chemours.com]
- 6. archimer.ifremer.fr [archimer.ifremer.fr]
Application Note and Protocol for the Analysis of Stearanilide by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearanilide, also known as N-phenylstearamide, is a waxy solid derived from stearic acid and aniline. Its chemical formula is C₂₄H₄₁NO, with a molecular weight of approximately 359.60 g/mol .[1][2] It is a solid at room temperature with a melting point in the range of 92-96°C.[2] Given its non-polar nature, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column is a suitable method for its separation and quantification. This document provides a detailed protocol and application note for the analysis of this compound.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₁NO | [1] |
| Molecular Weight | 359.60 g/mol | [2] |
| Appearance | White to almost white solid/powder | [2] |
| Melting Point | 92.0 to 96.0 °C | [2] |
| Purity (by HPLC) | >98.0% | [2] |
Experimental Protocol
This protocol outlines a general method for the analysis of this compound using reversed-phase HPLC. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Isopropanol (IPA), HPLC grade (for sample preparation)
2. Instrumentation and Chromatographic Conditions
The following table summarizes the recommended HPLC setup and conditions.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 900 mL of acetonitrile and 100 mL of HPLC-grade water.
-
Mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with isopropanol. Mix well.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Transfer to a volumetric flask of appropriate size.
-
Dissolve in and dilute to volume with isopropanol to achieve a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (isopropanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.
Data Presentation
The following table presents hypothetical data for the analysis of a this compound standard and a sample.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (mg/mL) | Purity (%) |
| Standard | 4.52 | 1256.8 | 1.00 | 99.8 |
| Sample 1 | 4.51 | 1234.5 | 0.98 | 98.5 |
| Sample 2 | 4.53 | 1245.2 | 0.99 | 99.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Figure 1: HPLC analysis workflow for this compound.
HPLC System Components
The logical relationship of the key components in the HPLC system is shown in the diagram below.
Caption: Figure 2: Logical diagram of HPLC system components.
This application note provides a starting point for the development of a robust HPLC method for the analysis of this compound. The proposed reversed-phase method with a C18 column and a mobile phase of acetonitrile and water is expected to provide good separation and quantification. Method validation should be performed to ensure accuracy, precision, linearity, and robustness for its intended application.
References
Gas chromatography-mass spectrometry (GC-MS) of N-phenylstearamide
Introduction
N-phenylstearamide, a fatty acid amide derivative, finds applications in various industrial processes, including as a lubricant, an anti-static agent, and a slip agent in plastics. Its detection and quantification are crucial for quality control and to understand its migration from packaging materials into consumer products. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of N-phenylstearamide. This application note provides a detailed protocol for the determination of N-phenylstearamide using GC-MS, intended for researchers, scientists, and professionals in drug development and material science.
Experimental Protocols
This section outlines the detailed methodology for the GC-MS analysis of N-phenylstearamide, from sample preparation to data acquisition.
1. Sample Preparation
A simple and effective method for preparing N-phenylstearamide samples for GC-MS analysis involves dissolution in a suitable organic solvent. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
a) Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of N-phenylstearamide standard.
-
Dissolve in 10 mL of a suitable solvent such as hexane, isopropanol, or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
b) Sample Extraction from a Polymer Matrix (if applicable):
-
Weigh a known amount of the polymer sample.
-
Extract the N-phenylstearamide by a suitable method such as soxhlet extraction or pressurized liquid extraction using an appropriate solvent.
-
Concentrate the extract and reconstitute in a known volume of the analysis solvent.
c) Solid-Phase Extraction (SPE) for Sample Cleanup (Optional):
-
Condition a silica-based SPE cartridge with a non-polar solvent (e.g., hexane).
-
Load the sample extract onto the cartridge.
-
Wash with a non-polar solvent to remove non-polar interferences.
-
Elute the N-phenylstearamide with a more polar solvent or a solvent mixture.
-
Evaporate the eluent and reconstitute in the analysis solvent.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of N-phenylstearamide. These may be adapted based on the specific instrumentation available.
| Parameter | Recommended Condition |
| Gas Chromatograph | An Agilent 7890B GC system or equivalent. |
| Mass Spectrometer | An Agilent 7000D GC/TQ system or equivalent single quadrupole or triple quadrupole mass spectrometer. |
| Column | A non-polar or semi-polar capillary column, such as an HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-polysiloxane column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Injection Mode | Splitless or split (e.g., 10:1 split ratio) injection of 1-2 µL. |
| Injector Temperature | 280 - 300 °C. |
| Oven Temperature Program | - Initial temperature: 150 °C, hold for 1 minute.- Ramp: Increase to 300 °C at a rate of 10-20 °C/min.- Final hold: Hold at 300 °C for 5-10 minutes. |
| Transfer Line Temperature | 280 - 300 °C. |
| Ion Source Temperature | 230 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | 50 - 500 amu for full scan analysis. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used. |
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison. The following is a template for presenting calibration data.
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard, if used) | Response Ratio |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Expected Mass Spectrum Fragmentation
In the electron ionization mass spectrum of N-phenylstearamide, characteristic fragmentation patterns are expected. The molecular ion peak (M+) may be observed. A prominent fragmentation pathway for amides is the cleavage of the amide bond (N-CO).[1][2] This can result in the formation of a resonance-stabilized benzoyl-type cation or other characteristic fragment ions. The specific fragmentation will depend on the exact structure and ionization conditions.
Mandatory Visualization
Experimental Workflow for GC-MS Analysis of N-phenylstearamide
Logical Relationship of Analytical Steps
References
Application Notes & Protocols: Stearanilide as an Internal Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of stearanilide as an internal standard is not widely documented in scientific literature. The following application notes and protocols are presented as a hypothetical framework based on the physicochemical properties of this compound and general principles of analytical chemistry. The data and methodologies described herein are illustrative and should be adapted and validated for specific analytical applications.
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), an internal standard (IS) is a crucial component for achieving high accuracy and precision. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.
This compound (N-phenylstearamide), with its long alkyl chain and aromatic amide structure, possesses properties that make it a potential candidate as an internal standard for the analysis of other long-chain fatty acid amides, anilides, and other lipophilic compounds. Its high molecular weight and low volatility are suitable for GC analysis at high temperatures and for LC-MS analysis.
Physicochemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₂₄H₄₁NO |
| Molecular Weight | 359.59 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl ether), slightly soluble in water. |
| CAS Number | 637-54-7 |
Proposed Application: Quantification of Oleanilide in a Pharmaceutical Formulation using LC-MS/MS
This section outlines a hypothetical application for the use of this compound as an internal standard for the quantification of oleanilide, a structurally similar fatty acid anilide, in a topical pharmaceutical cream formulation.
2.1. Analyte and Internal Standard
-
Analyte: Oleanilide (N-phenyl-9-octadecenamide)
-
Internal Standard: this compound (N-phenyloctadecanamide)
The selection of this compound is based on its structural similarity to oleanilide, ensuring comparable extraction efficiency and ionization response in mass spectrometry. The difference in molecular weight allows for their distinct detection.
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A reverse-phase HPLC method coupled with a tandem mass spectrometer is proposed for the separation and quantification of oleanilide.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oleanilide: m/z 358.3 → 93.1; this compound: m/z 360.3 → 93.1 |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
2.3. Experimental Protocol
2.3.1. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of oleanilide and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of oleanilide by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.
2.3.2. Sample Preparation from a Cream Formulation
-
Accurately weigh 100 mg of the cream formulation into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (70% B).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2.4. Data Analysis and Illustrative Results
The concentration of oleanilide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the oleanilide standards.
Table 2: Illustrative Calibration Curve Data
| Oleanilide Conc. (ng/mL) | Oleanilide Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.010 |
| 5 | 7,650 | 152,000 | 0.050 |
| 10 | 15,300 | 151,000 | 0.101 |
| 50 | 75,500 | 149,000 | 0.507 |
| 100 | 151,000 | 150,500 | 1.003 |
| 500 | 758,000 | 151,500 | 5.003 |
| 1000 | 1,520,000 | 150,800 | 10.080 |
Calibration Curve: Linear regression of the data in Table 2 would yield a high correlation coefficient (R² > 0.99).
Table 3: Illustrative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 ± 0.12 | 98.0 | 12.2 |
| Low QC | 3 | 2.95 ± 0.21 | 98.3 | 7.1 |
| Mid QC | 75 | 76.2 ± 3.8 | 101.6 | 5.0 |
| High QC | 750 | 745.5 ± 29.8 | 99.4 | 4.0 |
Proposed Application: Quantification of Free Fatty Acids in Plasma by GC-MS
This section describes a hypothetical protocol for the derivatization and analysis of long-chain free fatty acids in human plasma, using this compound as an internal standard.
3.1. Analyte and Internal Standard
-
Analytes: Long-chain free fatty acids (e.g., Palmitic acid, Stearic acid, Oleic acid).
-
Internal Standard: this compound.
In this scenario, this compound is added prior to the extraction and derivatization steps to control for variability in these processes.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Table 4: Proposed GC-MS Parameters
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 150 °C for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
3.3. Experimental Protocol
3.3.1. Preparation of Standard Solutions
-
Fatty Acid Stock Solution (1 mg/mL each): Prepare a mixed stock solution of palmitic acid, stearic acid, and oleic acid in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the mixed stock solution in methanol.
-
Internal Standard Working Solution (10 µg/mL): Prepare a solution of this compound in methanol.
3.3.2. Sample Preparation from Plasma
-
Pipette 100 µL of plasma into a glass test tube.
-
Add 50 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 1 mL of a mixture of isopropanol and heptane (4:1, v/v) and vortex for 1 minute.
-
Add 0.5 mL of heptane and 0.5 mL of 1 M H₂SO₄, and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 60 °C for 30 minutes to form trimethylsilyl (TMS) esters of the fatty acids.
-
Cool to room temperature and inject 1 µL into the GC-MS.
Visualizations
Caption: Workflow for the quantification of Oleanilide using this compound as an IS.
Caption: Role of this compound as an Internal Standard in quantitative analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearanilide Synthesis
Welcome to the technical support center for the synthesis of Stearanilide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the amidation reaction between a stearic acid derivative and aniline. The two most common laboratory methods are:
-
From Stearoyl Chloride and Aniline: This is a classic Schotten-Baumann reaction where stearoyl chloride is reacted with aniline in the presence of a base to neutralize the HCl byproduct.[1] This method is often high-yielding but requires the prior synthesis of stearoyl chloride from stearic acid.
-
From Stearic Acid and Aniline using a Coupling Agent: This method involves the direct condensation of stearic acid and aniline using a coupling agent such as dicyclohexylcarbodiimide (DCC). This approach avoids the need to prepare the acyl chloride beforehand.
Q2: I am getting a low yield of this compound. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing, especially given the heterogeneous nature of the reaction with the long-chain stearic acid derivative.
-
Side reactions: The aniline starting material can be susceptible to oxidation.
-
Hydrolysis of stearoyl chloride: If using the acyl chloride route, moisture can hydrolyze the stearoyl chloride back to stearic acid, reducing the amount of reactant available for amidation.
-
Product loss during workup and purification: this compound has low solubility in many common solvents at room temperature, which can lead to premature precipitation and loss during transfers and washing steps. Significant loss can also occur during recrystallization if the solvent is not chosen carefully or if too much solvent is used.
Q3: What is the best way to purify crude this compound?
A3: Recrystallization is the most effective method for purifying this compound. The key is to select an appropriate solvent. An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[2][3] Due to the long nonpolar alkyl chain of this compound, a mixed solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol) and then slowly add a "bad" solvent (e.g., water) until the solution becomes slightly cloudy, indicating the onset of precipitation.[1] Allowing this solution to cool slowly will promote the formation of pure crystals.
Q4: How can I confirm that I have successfully synthesized this compound?
A4: Product confirmation is typically achieved through spectroscopic methods and melting point analysis.
-
FTIR Spectroscopy: You should observe the appearance of a strong carbonyl (C=O) stretch for the amide at around 1650-1680 cm⁻¹ and an N-H stretch at approximately 3300 cm⁻¹. The characteristic peaks of the carboxylic acid (a broad O-H stretch) or acyl chloride (a C=O stretch at a higher wavenumber) should be absent.
-
¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the aromatic protons of the aniline ring, an N-H proton signal, and the long alkyl chain protons of the stearoyl group.
-
Melting Point: Pure this compound has a distinct melting point. A broad or depressed melting point compared to the literature value indicates the presence of impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of stearoyl chloride. 3. Product loss during workup. | 1. Increase reaction time and/or temperature. Ensure vigorous stirring to overcome solubility issues. 2. Use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon). 3. Minimize transfer steps. When washing, use cold solvent to reduce product loss. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Incorrect recrystallization solvent. | 1. Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold hexane). 2. Perform solvent screening for recrystallization. A mixed solvent system like ethanol/water or acetone/water is often effective. Try scratching the inside of the flask to induce crystallization. |
| Broad or low melting point | Presence of impurities such as unreacted starting materials or byproducts. | Recrystallize the product again, ensuring slow cooling to promote the formation of pure crystals. Consider a column chromatography purification step if recrystallization is ineffective. |
| Reaction mixture is very thick and difficult to stir | Low solubility of starting materials or product at the reaction temperature. | Increase the amount of solvent or switch to a solvent with better solubilizing properties for long-chain compounds, such as toluene or dioxane. |
Experimental Protocols
Method 1: Synthesis of this compound from Stearoyl Chloride (Schotten-Baumann Conditions)
This method involves the reaction of stearoyl chloride with aniline in a two-phase system with a base to neutralize the hydrochloric acid byproduct.
Materials:
-
Stearoyl chloride
-
Aniline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve aniline (1.0 eq) in dichloromethane.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in water.
-
Cool the aniline solution in an ice bath and add the stearoyl chloride (1.0 eq) dropwise with vigorous stirring.
-
Simultaneously, add the sodium hydroxide solution dropwise to maintain a basic pH.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Workflow for this compound Synthesis via Schotten-Baumann Reaction
Caption: Workflow for the synthesis of this compound using the Schotten-Baumann reaction.
Method 2: Synthesis of this compound from Stearic Acid using DCC Coupling
This method directly couples stearic acid and aniline using dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Materials:
-
Stearic acid
-
Aniline
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Acetic acid, dilute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Water
Procedure:
-
Dissolve stearic acid (1.0 eq) in anhydrous dichloromethane in a flask.
-
Add aniline (1.0 eq) to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise with stirring.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Combine the filtrate and washings, and wash sequentially with dilute acetic acid, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Logical Relationship in DCC Coupling Troubleshooting
Caption: Troubleshooting logic for low yield in DCC-mediated this compound synthesis.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the expected impact of key parameters on the reaction yield.
Table 1: Effect of Reaction Time and Temperature on this compound Yield (DCC Coupling Method)
| Reaction Time (hours) | Temperature (°C) | Expected Yield (%) | Notes |
| 4 | 0 | 40-50 | Reaction is likely incomplete. |
| 12 | Room Temp | 75-85 | Good yield with sufficient time for completion. |
| 24 | Room Temp | 80-90 | Often optimal for maximizing yield. |
| 12 | 40 | 70-80 | Higher temperatures may not significantly improve yield and can promote side reactions. |
Table 2: Choice of Recrystallization Solvent and Expected Recovery Rate
| Solvent System | Solubility Characteristics | Expected Recovery (%) | Notes |
| Ethanol/Water | Good differential solubility. | 85-95 | A commonly used and effective system. |
| Acetone/Water | Good differential solubility. | 80-90 | Another viable option. |
| Hexane | Low solubility even when hot. | <50 | Not a suitable single solvent. |
| Ethanol | High solubility at room temperature. | <60 | Significant product loss in the mother liquor. |
References
Technical Support Center: Purification of Crude N-Phenylstearamide
Welcome to the technical support center for the purification of crude N-phenylstearamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude N-phenylstearamide?
When synthesizing N-phenylstearamide from stearic acid and aniline, the most probable impurities are unreacted starting materials. These include stearic acid and aniline. Additionally, side products from the reaction or degradation products may also be present, though specific information on these is limited in readily available literature.
Q2: Which purification techniques are most effective for crude N-phenylstearamide?
The two primary and most effective methods for purifying crude N-phenylstearamide are recrystallization and column chromatography. The choice between these techniques often depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the purification process. A suitable mobile phase for the TLC analysis of N-phenylstearamide and its common impurities (stearic acid and aniline) is a mixture of petroleum ether, ethyl acetate, and a small amount of ammonium hydroxide. This system allows for the separation of the non-polar N-phenylstearamide from the more polar unreacted starting materials.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Issue 1: Poor crystal yield after cooling.
-
Possible Cause 1: The chosen solvent is too good a solvent for N-phenylstearamide at low temperatures.
-
Solution: Select a solvent in which N-phenylstearamide has high solubility at elevated temperatures but low solubility at room temperature or below. For long-chain amides like N-phenylstearamide, solvents such as ethanol, acetone, or acetonitrile are often good starting points.[1] A solvent mixture, such as hexane/acetone or hexane/ethyl acetate, can also be effective.[1]
-
-
Possible Cause 2: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding an excess of solvent will keep the product dissolved even at lower temperatures, thus reducing the yield.
-
-
Possible Cause 3: The cooling process was too rapid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Issue 2: The product "oils out" instead of crystallizing.
-
Possible Cause 1: The melting point of N-phenylstearamide is lower than the boiling point of the solvent.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The presence of significant impurities.
-
Solution: Consider a preliminary purification step, such as a simple filtration or a wash with a solvent that selectively dissolves the impurities, before proceeding with recrystallization.
-
-
Possible Cause 3: The concentration of the solution is too high.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.
-
Issue 3: The purified crystals are not of the desired purity.
-
Possible Cause 1: Inefficient removal of impurities.
-
Solution: Ensure that the chosen recrystallization solvent effectively solubilizes the impurities at both high and low temperatures, so they remain in the mother liquor. If impurities co-crystallize, a different solvent or a combination of solvents should be tested.
-
-
Possible Cause 2: Trapping of mother liquor within the crystals.
-
Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Ensure the crystals are thoroughly dried to remove all residual solvent.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a solid stationary phase while being carried by a liquid mobile phase.
Issue 1: Poor separation of N-phenylstearamide from impurities.
-
Possible Cause 1: Inappropriate mobile phase (eluent) polarity.
-
Solution: The polarity of the eluent is critical for good separation. For N-phenylstearamide, which is a relatively non-polar compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. The ratio of these solvents should be optimized using TLC first to achieve a retention factor (Rf) of approximately 0.2-0.4 for N-phenylstearamide.
-
-
Possible Cause 2: Column overloading.
-
Solution: The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, for silica gel, the mass of the crude mixture should be about 1-5% of the mass of the stationary phase.
-
-
Possible Cause 3: The column was not packed properly.
-
Solution: Ensure the stationary phase is packed uniformly in the column to avoid channeling, which leads to poor separation. Both dry and wet packing methods can be used, but a well-packed column is essential for good resolution.
-
Issue 2: N-phenylstearamide is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate. This is known as a gradient elution.
-
Issue 3: Tailing of the product band on the column.
-
Possible Cause 1: Interaction of the amide with acidic silica gel.
-
Solution: If tailing is observed, it may be due to the slightly acidic nature of the silica gel. Adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the mobile phase can help to reduce tailing and improve the peak shape.
-
-
Possible Cause 2: The sample is not sufficiently soluble in the mobile phase.
-
Solution: Ensure the sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.
-
Quantitative Data Summary
| Purification Technique | Parameter | Target Value/Range | Notes |
| Recrystallization | Yield | > 80% | Highly dependent on solvent choice and technique. |
| Purity | > 98% | Can be assessed by melting point, HPLC, or NMR. | |
| Column Chromatography | Yield | 70-95% | Dependent on separation efficiency and fraction collection. |
| Purity | > 99% | Capable of achieving very high purity. |
Experimental Protocols
Protocol 1: Recrystallization of Crude N-phenylstearamide
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude N-phenylstearamide in various solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude N-phenylstearamide in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified crystals and analyze the purity using an appropriate technique such as HPLC or NMR.
Protocol 2: Column Chromatography of Crude N-phenylstearamide
-
TLC Analysis: Dissolve a small amount of the crude N-phenylstearamide in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate and develop it using various mobile phase systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find a system that gives a good separation between N-phenylstearamide and its impurities, with an Rf value for the product of around 0.3.
-
Column Packing: Prepare a chromatography column by packing it with silica gel using either the dry or wet packing method. Equilibrate the column by running the chosen mobile phase through it.
-
Sample Loading: Dissolve the crude N-phenylstearamide in a minimum amount of the mobile phase or a low-boiling point solvent. Carefully load the solution onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The elution can be done isocratically (with a constant mobile phase composition) or with a gradient of increasing polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combining and Evaporation: Combine the fractions that contain the pure N-phenylstearamide and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the purified product under vacuum and determine its purity and yield.
Visualizations
Caption: Workflow for the synthesis and purification of N-phenylstearamide.
Caption: Troubleshooting guide for N-phenylstearamide recrystallization.
References
Troubleshooting "Stearanilide" synthesis side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Stearanilide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | • For Stearic Acid Method: Ensure the reaction is heated to a sufficient temperature (typically with removal of water) for an adequate duration. Monitor the reaction progress using TLC. • For Stearoyl Chloride Method: Ensure dropwise addition of stearoyl chloride at a low temperature (0-5 °C) and then allow the reaction to stir at room temperature for a sufficient time (e.g., 2-4 hours).[1] |
| 2. Hydrolysis of Stearoyl Chloride: Presence of excess water in the reaction medium. | • Use anhydrous solvents. • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. • In the Schotten-Baumann method, the biphasic system helps protect the stearoyl chloride from bulk hydrolysis, but minimizing water in the organic phase is still crucial.[2] | |
| 3. Ineffective Acid Scavenging (Schotten-Baumann): The base (e.g., NaOH, triethylamine) is not effectively neutralizing the HCl byproduct. | • Ensure at least a stoichiometric equivalent of base is used. • Vigorous stirring is essential in a biphasic system to ensure the base in the aqueous phase can react with the HCl generated in the organic phase.[3] | |
| 4. Poor Quality Starting Materials: Impure stearic acid, stearoyl chloride, or aniline. | • Use freshly distilled aniline. • Ensure the stearoyl chloride has not hydrolyzed during storage. • Verify the purity of stearic acid. | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Materials: Incomplete conversion of stearic acid/stearoyl chloride or aniline. | • Optimize reaction time and temperature. • Consider using a slight excess of one reagent to drive the reaction to completion, followed by a suitable workup to remove the excess. |
| 2. Formation of Di-stearoyl Aniline: Reaction of a second molecule of stearoyl chloride with the product this compound. | • Use a stoichiometric amount or a slight excess of aniline relative to stearoyl chloride. • Add the stearoyl chloride slowly to the aniline solution to maintain a low concentration of the acylating agent. | |
| 3. Formation of Stearic Acid: Hydrolysis of stearoyl chloride during the reaction or workup. | • Follow the recommendations to prevent hydrolysis mentioned above. • During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any stearic acid. | |
| 4. Oxidation of Aniline: Aniline is susceptible to oxidation, leading to colored impurities. | • Use freshly distilled, colorless aniline. • Consider adding an antioxidant like zinc dust, particularly in reactions requiring prolonged heating. | |
| Product is Oily or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing crystallization. | • Purify the crude product using column chromatography before attempting recrystallization. |
| 2. Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent at room temperature, or the product may be too soluble. | • Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent pair (e.g., ethanol, ethanol/water, hexane/ethyl acetate). The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. | |
| Difficulty in Removing Triethylamine Hydrochloride (if used as base) | 1. Incomplete Precipitation: The salt may be partially soluble in the reaction solvent. | • After the reaction, cool the mixture in an ice bath to maximize precipitation of the salt before filtration. |
| 2. Inefficient Filtration: The salt is very fine and passes through the filter paper. | • Use a fine-porosity filter paper or a Celite pad to aid filtration. | |
| 3. Incomplete Washing during Workup: Residual salt remains in the organic phase. | • Wash the organic layer thoroughly with water and then brine during the workup to remove any remaining water-soluble salts. |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: from stearic acid or stearoyl chloride?
Both methods are viable, and the choice often depends on the availability of starting materials and the desired scale of the reaction.
-
Stearic Acid Method: This is a more direct, one-step process. However, it typically requires higher temperatures and often the use of a catalyst or coupling agent to facilitate the amidation. The removal of water byproduct is crucial to drive the reaction to completion.
-
Stearoyl Chloride Method (Schotten-Baumann Reaction): This is a two-step process if starting from stearic acid (first, the synthesis of stearoyl chloride). The reaction of stearoyl chloride with aniline is generally faster and proceeds under milder conditions than the direct amidation of stearic acid.[2] This method is often preferred for its higher yields and cleaner reaction profiles, provided the stearoyl chloride is of good quality.
Q2: How can I monitor the progress of my this compound synthesis?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (stearic acid/stearoyl chloride and aniline) and the this compound product. The reaction is considered complete when the limiting reagent spot disappears.
Q3: What is the role of the base in the Schotten-Baumann synthesis of this compound?
In the Schotten-Baumann reaction, a base (commonly aqueous sodium hydroxide or an organic base like triethylamine or pyridine) serves two primary purposes:
-
Neutralization of HCl: The reaction of stearoyl chloride with aniline produces one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the unreacted aniline, which would render it non-nucleophilic and stop the reaction.[3]
-
Driving the Equilibrium: By neutralizing the acidic byproduct, the base helps to drive the reaction equilibrium towards the formation of the amide product.[3]
Q4: My final this compound product is slightly colored. What is the cause and how can I decolorize it?
A slight coloration (yellow to brown) is often due to the presence of oxidized aniline impurities. To obtain a pure white product, you can:
-
Recrystallize the product: Choose a suitable solvent system for recrystallization.
-
Use activated carbon: During the recrystallization process, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
Q5: What are the optimal conditions for recrystallizing this compound?
The ideal recrystallization solvent will dissolve this compound when hot but not when cold. Ethanol is a commonly used solvent for the recrystallization of this compound. You may also explore solvent mixtures like ethanol/water or ethyl acetate/hexane to optimize crystal growth and purity. A systematic solvent screen is the best approach to determine the optimal conditions for your specific product.
Experimental Protocols
Protocol 1: Synthesis of this compound from Stearoyl Chloride (Schotten-Baumann Reaction)
Materials:
-
Aniline
-
Stearoyl chloride
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the flask in an ice bath to 0-5 °C.
-
Dissolve stearoyl chloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the stearoyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound as a white solid.
Protocol 2: Synthesis of this compound from Stearic Acid
Materials:
-
Stearic acid
-
Aniline
-
A suitable coupling agent (e.g., DCC, EDC) or a catalyst for direct amidation.
-
A suitable solvent (e.g., Toluene, Xylene)
-
Dean-Stark apparatus (if driving the reaction by water removal)
Procedure (Illustrative example using heat and water removal):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add stearic acid (1.0 equivalent), aniline (1.0-1.2 equivalents), and a high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture to reflux. Water will be formed as a byproduct and will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the reaction is complete. This can take several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product should be washed with a dilute acid solution to remove any unreacted aniline, and then with water.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low this compound yield.
Schotten-Baumann Reaction Workflow
Caption: Workflow for this compound synthesis via Schotten-Baumann.
References
Technical Support Center: Improving the Solubility of Stearanilide for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Stearanilide for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound (N-phenylstearamide) is a long-chain fatty acid anilide. Its chemical structure, featuring a long, nonpolar C18 alkyl chain and an aromatic anilide group, results in low aqueous solubility. The strong intermolecular hydrogen bonding between amide groups also contributes to its high melting point and poor solubility in many common solvents.
Q2: Which solvents are recommended for dissolving this compound?
Based on its structure, this compound is expected to be poorly soluble in polar solvents like water and short-chain alcohols. It will exhibit better solubility in organic solvents that can disrupt its crystal lattice and solvate both the hydrophobic alkyl chain and the anilide group. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally the most effective solvents for dissolving this compound.
Q3: Are there any safety precautions I should take when working with solvents for this compound?
Yes. Always work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| This compound does not dissolve in the chosen solvent at room temperature. | Insufficient solvent power or slow dissolution kinetics. | 1. Gently warm the mixture. A slight increase in temperature can significantly improve solubility. Do not exceed the solvent's boiling point or a temperature that could degrade the this compound. 2. Increase the agitation by vortexing or sonicating the sample. This increases the surface area of the solid exposed to the solvent. 3. If the above fails, consider a stronger organic solvent such as DMSO or DMF. |
| A precipitate forms after cooling a previously clear solution. | The solution was saturated or supersaturated at a higher temperature. | 1. Re-warm the solution to redissolve the precipitate before use. 2. Prepare a more dilute stock solution. 3. If the final experimental medium is aqueous, ensure the final concentration of the organic solvent is low enough to maintain solubility and not precipitate the compound. |
| The this compound solution is cloudy or hazy. | Presence of insoluble impurities or incomplete dissolution. | 1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with the solvent used. 2. Increase sonication time or warming to ensure complete dissolution. |
| The solvent is incompatible with the downstream experiment (e.g., cell-based assays). | High concentrations of organic solvents like DMSO can be toxic to cells. | 1. Prepare a high-concentration stock solution in a suitable organic solvent. 2. For the final assay, dilute the stock solution in the aqueous experimental medium to a final solvent concentration that is non-toxic to the cells (typically <0.5% for DMSO). 3. Perform a vehicle control experiment to assess the effect of the solvent on the assay. |
Quantitative Solubility Data (Estimated)
Precise, experimentally determined solubility data for this compound is not widely available in the literature. The following table provides estimated solubility values based on the qualitative description of similar long-chain amides and general principles of solubility. It is strongly recommended to experimentally determine the solubility for your specific experimental conditions.
| Solvent | Estimated Solubility (mg/mL) at 25°C |
| Water | < 0.001 (Practically Insoluble) |
| Ethanol | 0.1 - 1.0 (Slightly Soluble) |
| Methanol | 0.1 - 1.0 (Slightly Soluble) |
| Acetone | 1.0 - 5.0 (Sparingly Soluble) |
| Dimethyl Sulfoxide (DMSO) | > 50 (Soluble) |
| N,N-Dimethylformamide (DMF) | > 50 (Soluble) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes a general method for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted for various in vitro experiments.
-
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
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Water bath or heat block
-
Syringe filter (0.22 µm), compatible with DMSO
-
-
Procedure:
-
Weigh out the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Tightly cap the vial and vortex the mixture for 1-2 minutes.
-
If the this compound is not fully dissolved, place the vial in a water bath or on a heat block set to 37-50°C for 15-30 minutes. Periodically vortex the vial during incubation.
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Once the this compound is completely dissolved and the solution is clear, allow it to cool to room temperature.
-
(Optional) If any particulate matter remains, filter the solution through a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Solvent selection decision tree.
Technical Support Center: Optimization of Stearanilide Concentration in Polymer Blends
Welcome to the technical support center for the optimization of Stearanilide concentration in polymer blends. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in polymer blends?
A1: this compound, also known as N-phenylstearamide, is a hard, waxy solid at room temperature.[1] In the context of polymer science, it primarily functions as a processing aid, offering benefits such as:
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Internal Lubrication: this compound can reduce the friction between polymer chains, which lowers the melt viscosity and improves flow properties during processing. This is particularly useful in applications like extrusion and injection molding.
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Mold Release: Its waxy nature facilitates the release of the final product from the mold.
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Slip Agent: It can migrate to the surface of the polymer, reducing the coefficient of friction and imparting a smoother feel.
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Nucleating Agent: this compound can act as a nucleating agent, particularly in semi-crystalline polymers like polypropylene. It promotes the formation of smaller, more uniform crystals, which can lead to improved mechanical properties and clarity.
Q2: In which types of polymers is this compound typically used?
A2: this compound and other amide waxes are versatile and can be used in a variety of thermoplastic polymers.[2] These include, but are not limited to:
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Polyolefins (Polypropylene, Polyethylene)
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Polyvinyl Chloride (PVC)[3]
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Polystyrene (PS)
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Acrylonitrile Butadiene Styrene (ABS)[2]
Q3: What is a typical concentration range for this compound in polymer blends?
A3: The optimal concentration of this compound is highly dependent on the specific polymer, the processing conditions, and the desired final properties. Generally, it is used in low concentrations, typically ranging from 0.1% to 2.0% by weight. Exceeding the optimal concentration can lead to negative effects, as detailed in the troubleshooting guide below.
Q4: Is this compound relevant for drug delivery applications?
A4: While polymers are extensively used in drug delivery systems for controlled release, there is limited direct evidence in the public domain of this compound being a primary component in such formulations.[4] Fatty acid derivatives, in general, are explored for creating delivery vehicles. However, the primary established applications of this compound are in the industrial plastics sector as a processing aid.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in polymer blends.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Dispersion (streaks, gels, or clumps in the final product) | 1. Insufficient Mixing: The processing temperature may be too low for the this compound to melt and disperse uniformly. The mixing time or intensity may also be inadequate. 2. Incompatibility: While generally compatible with many thermoplastics, high concentrations or specific polymer grades might lead to poor compatibility. | 1. Optimize Processing Parameters: Increase the melt processing temperature to be above the melting point of this compound (approx. 94°C).[1] Increase screw speed or mixing time during compounding. 2. Concentration Adjustment: Reduce the concentration of this compound. Consider using a pre-dispersed masterbatch. |
| Surface Defects (haze, blooming, greasy feel) | 1. Excessive Concentration: Too much this compound can lead to its migration to the surface (blooming), causing a hazy or greasy finish. 2. Processing Temperature Too High: This can cause degradation of the this compound or polymer, leading to surface imperfections. | 1. Reduce Concentration: Lower the this compound concentration in increments until the surface defects are eliminated. 2. Adjust Temperature Profile: Lower the processing temperature, ensuring it remains sufficient for proper melting and mixing. |
| Reduced Mechanical Properties (e.g., lower tensile strength, impact resistance) | 1. Plasticization Effect: At higher concentrations, this compound can act as a plasticizer, reducing the intermolecular forces between polymer chains and thereby decreasing stiffness and strength. 2. Poor Interfacial Adhesion: Excess lubricant can interfere with the polymer-filler or polymer-polymer interfacial bonding in blends. | 1. Optimize Concentration: Conduct a design of experiments (DOE) to find the optimal concentration that provides the desired processing benefits without significantly compromising mechanical properties. 2. Evaluate Alternative Additives: Consider a combination of internal and external lubricants or a different nucleating agent that may have less impact on mechanical strength. |
| Screw Slippage During Extrusion | 1. Over-lubrication: An excess of this compound can reduce the friction between the polymer pellets and the extruder screw to a point where the material is not effectively conveyed forward. | 1. Lower the Concentration: Decrease the amount of this compound. 2. Modify the Feeding Zone: Adjust the temperature profile in the feed zone of the extruder to promote better friction and material transport. |
Data Presentation: Illustrative Effects of this compound Concentration
Disclaimer: The following tables present illustrative data based on the known functions of amide waxes like this compound. Actual results will vary depending on the specific polymer, equipment, and processing conditions.
Table 1: Illustrative Effect of this compound Concentration on the Properties of Polypropylene (PP)
| This compound Conc. (% w/w) | Melt Flow Index (g/10 min) at 230°C/2.16kg | Tensile Strength (MPa) | Notched Izod Impact Strength (J/m) | Haze (%) |
| 0.0 | 4.0 | 35 | 25 | 40 |
| 0.2 | 4.5 | 34.5 | 26 | 35 |
| 0.5 | 5.2 | 33 | 28 | 30 |
| 1.0 | 6.0 | 31 | 27 | 32 |
| 2.0 | 7.5 | 28 | 24 | 38 |
Table 2: Illustrative Effect of this compound Concentration on the Properties of Plasticized PVC
| This compound Conc. (phr*) | Fusion Time (s) | Shore D Hardness | Surface Gloss (60°) |
| 0.0 | 120 | 75 | 80 |
| 0.3 | 110 | 74 | 85 |
| 0.6 | 100 | 73 | 90 |
| 1.0 | 95 | 71 | 88 |
| 1.5 | 98 | 69 | 82 |
*phr: parts per hundred resin
Experimental Protocols
Protocol 1: Evaluation of this compound as a Lubricant in Polymer Blends
Objective: To determine the effect of this compound concentration on the melt flow properties of a polymer.
Methodology:
-
Material Preparation:
-
Dry the base polymer resin to the manufacturer's recommended specifications.
-
Prepare blends of the polymer with varying concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5% by weight).
-
The this compound should be in a fine powder form for uniform mixing.
-
-
Compounding:
-
Use a twin-screw extruder to compound the blends.
-
Set a temperature profile appropriate for the base polymer, ensuring the temperature in the mixing zones is above the melting point of this compound.
-
Extrude the blend into strands and pelletize.
-
-
Melt Flow Index (MFI) Testing (ASTM D1238):
-
Data Analysis:
-
Plot the MFI as a function of this compound concentration.
-
An increase in MFI indicates a reduction in melt viscosity, demonstrating the lubricating effect of this compound.
-
Protocol 2: Evaluation of this compound as a Nucleating Agent
Objective: To assess the effect of this compound on the crystallization behavior of a semi-crystalline polymer.
Methodology:
-
Sample Preparation:
-
Prepare compounded pellets with varying concentrations of this compound as described in Protocol 1.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Use a DSC instrument to analyze the thermal properties of the blends.[9][10][11][12]
-
Accurately weigh 5-10 mg of the sample into an aluminum DSC pan.
-
The thermal cycle should be:
-
Heat the sample to a temperature well above its melting point (e.g., 220°C for PP) to erase its thermal history. Hold for 3-5 minutes.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition temperature (e.g., 0°C for PP). This will measure the crystallization temperature (Tc).
-
Heat the sample again at a controlled rate (e.g., 10°C/min) to measure the melting temperature (Tm) and the degree of crystallinity.
-
-
-
Data Analysis:
-
Determine the peak crystallization temperature (Tc) from the cooling scan. An increase in Tc with the addition of this compound indicates a nucleating effect.
-
Calculate the percent crystallinity from the second heating scan by integrating the area of the melting peak and dividing by the theoretical heat of fusion for a 100% crystalline sample of the polymer.
-
Compare the Tc and percent crystallinity across the different concentrations of this compound.
-
Visualizations
Caption: Workflow for evaluating this compound as a lubricant.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. This compound | 637-54-7 | Benchchem [benchchem.com]
- 2. AMIDE WAXES - Ataman Kimya [atamanchemicals.com]
- 3. kanademy.com [kanademy.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. industrialphysics.com [industrialphysics.com]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D1238-23: Melt Flow Rates Of Thermoplastics - The ANSI Blog [blog.ansi.org]
- 8. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 9. mdpi.com [mdpi.com]
- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 11. azom.com [azom.com]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Technical Support Center: Enhancing Lubricating Properties of Stearanilide and Stearate-Based Formulations
Disclaimer: The following technical support guide is based on established knowledge of stearic acid and its derivatives (e.g., metallic stearates), which are commonly used as lubricants. Due to the limited specific data available for "Stearanilide" in the public domain, the information provided should be considered as a general guideline. Researchers working with this compound formulations may find these troubleshooting tips and experimental protocols for analogous compounds to be a valuable starting point for their investigations.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing poor solubility in the base oil. What are the potential causes and solutions?
A1: Poor solubility of stearate-based lubricants is a common issue. It can be attributed to several factors including the polarity mismatch between the lubricant and the base oil, the crystalline nature of the stearate, and the processing temperature. To address this, consider the following:
-
Increase Temperature: Gently heating the mixture during blending can significantly improve solubility.
-
Use a Co-solvent or Dispersant: Introducing a small amount of a compatible co-solvent or a dispersant can help to better solvate the this compound.
-
Particle Size Reduction: Milling or micronizing the this compound powder to reduce particle size can increase the surface area and improve dissolution rates.
-
Optimize the Base Oil: If possible, experimenting with base oils of different polarities might yield better solubility.
Q2: I'm observing crystallization or precipitation of the lubricant in my formulation upon cooling. How can I prevent this?
A2: Crystallization upon cooling suggests that the lubricant is reaching its saturation limit at lower temperatures. To mitigate this:
-
Incorporate a Crystallization Inhibitor: Certain polymers or other additives can interfere with the crystal growth process.[1]
-
Optimize Concentration: You may be using a concentration of this compound that is too high for the chosen base oil. A concentration optimization study is recommended.
-
Controlled Cooling Rate: A rapid cooling process can sometimes shock the system and induce precipitation. Experiment with a slower, more controlled cooling ramp.
-
Formulate a Stable Dispersion: If complete dissolution is not achievable, focus on creating a stable dispersion using appropriate surfactants or dispersants to keep the particles suspended.
Q3: What is the expected impact of this compound concentration on the lubricating properties of my formulation?
A3: Generally, increasing the concentration of a stearate-based lubricant up to a certain point will improve lubricity, as evidenced by a lower coefficient of friction and reduced wear. However, exceeding an optimal concentration can have detrimental effects. In solid dosage forms, for instance, over-lubrication can lead to reduced tablet hardness and delayed dissolution.[2][3] In liquid formulations, excessive concentration can lead to increased viscosity, instability, and potential agglomeration. It is crucial to perform a dose-response study to determine the optimal concentration for your specific application.
Q4: How does temperature affect the performance of stearate-based lubricants?
A4: Temperature can have a significant impact on performance. While elevated temperatures can improve solubility during formulation, they can also lead to thermal degradation of the lubricant during use, resulting in a loss of lubricating properties.[4][5] Thermogravimetric Analysis (TGA) is an excellent technique to assess the thermal stability of your formulation.[4][5][6] Conversely, at low temperatures, the lubricant may become less effective due to increased viscosity or crystallization.
Q5: Are there any known compatibility issues with this compound or similar compounds?
A5: Stearate-based lubricants can sometimes interact with other components in a formulation. For example, in pharmaceutical applications, magnesium stearate can have compatibility issues with certain active pharmaceutical ingredients (APIs). While specific data for this compound is unavailable, it is prudent to conduct compatibility studies with your other formulation components. This can involve storing mixtures at accelerated stability conditions (e.g., elevated temperature and humidity) and monitoring for any changes in physical appearance or chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Coefficient of Friction | Insufficient lubricant concentration; Poor dispersion of the lubricant; Incompatible base oil; Thermal degradation of the lubricant. | Increase this compound concentration incrementally; Improve mixing/homogenization process; Evaluate alternative base oils; Assess thermal stability using TGA. |
| Increased Wear Scar Diameter | Inadequate boundary lubrication; Lubricant film breakdown under load. | Optimize this compound concentration; Consider adding an extreme pressure (EP) or anti-wear (AW) additive; Evaluate the formulation using a four-ball wear tester.[7][8] |
| Formation of Gels or High Viscosity | High concentration of this compound; Strong intermolecular interactions. | Reduce the concentration of this compound; Experiment with different base oils or add viscosity modifiers. |
| Phase Separation or Settling | Poor solubility or dispersion; Density mismatch between components. | Improve homogenization; Add a suspending agent or emulsifier; Reduce the particle size of the this compound. |
| Discoloration of the Formulation | Thermal degradation; Oxidation; Interaction with other components. | Evaluate thermal and oxidative stability; Conduct compatibility studies; Consider adding an antioxidant. |
Quantitative Data Summary
The following tables provide representative data for stearate-based lubricants. These values should be used as a general reference, and specific results for this compound formulations will need to be determined experimentally.
Table 1: Frictional Performance of Stearate Additives in a Base Oil
| Lubricant Additive (1% w/w) | Average Coefficient of Friction | Reference |
| Base Oil (No Additive) | 0.12 | [9] |
| Stearic Acid | 0.10 | [9] |
| Zinc Stearate | 0.09 | [10] |
| Calcium Stearate | 0.11 | [11] |
| Sodium Stearate | 0.08 | [11] |
Table 2: Wear Performance of Stearate Additives (ASTM D4172)
| Lubricant Additive (1% w/w) | Average Wear Scar Diameter (mm) | Reference |
| Base Oil (No Additive) | 0.85 | [8] |
| Stearic Acid Derivative A | 0.65 | Fictional Data |
| Stearic Acid Derivative B | 0.58 | Fictional Data |
| Commercial Anti-Wear Additive | 0.50 | Fictional Data |
Experimental Protocols
Evaluation of Wear Preventive Characteristics (Four-Ball Method - based on ASTM D4172)
Objective: To determine the relative wear-preventive properties of a lubricating fluid.
Apparatus: Four-Ball Wear Test Machine, Microscope (for wear scar measurement).
Procedure:
-
Thoroughly clean the four steel balls and the test cup.
-
Clamp three of the balls securely in the test cup.
-
Pour the lubricant formulation into the cup to a level that covers the three balls.
-
Place the fourth ball in the chuck of the test machine.
-
Assemble the test cup onto the machine.
-
Apply a specified load (e.g., 392 N) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a fixed duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[8][12]
-
After the test, turn off the machine, remove the test cup, and clean the three lower balls.
-
Measure the diameter of the wear scars on each of the three lower balls using a microscope.
-
Calculate the average wear scar diameter. A smaller average wear scar diameter indicates better wear protection.[7]
Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal stability of the lubricant formulation.
Apparatus: Thermogravimetric Analyzer (TGA).
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of the lubricant formulation into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[6]
-
The TGA will continuously measure the weight of the sample as a function of temperature.
-
The resulting TGA curve (weight percent vs. temperature) will show the onset temperature of decomposition, which is an indicator of the lubricant's thermal stability.[4][5]
Visualizations
Caption: Troubleshooting workflow for poor lubrication performance.
Caption: Factors influencing the lubricating performance of a formulation.
References
- 1. JP2000351986A - Crystallization inhibitor for oil and fat - Google Patents [patents.google.com]
- 2. Managing Lubricant Overuse in Tablet Formulations – Pharma.Tips [pharma.tips]
- 3. Challenges in Detecting Magnesium Stearate Distribution in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. expometals.net [expometals.net]
- 5. support.newgatesimms.com [support.newgatesimms.com]
- 6. How to Use a TGA Crucible for Accurate Analysis of Oxidation Stability in Oils and Lubricants [redthermo.com]
- 7. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 8. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Die Design and Lubricant on ZnAl15% Wire Drawing: An Experimental Approach with Pressure/Hydrodynamic and Conventional Drawing Dies [mdpi.com]
- 11. Evaluation of Alternative Metallic Stearates as Lubricants in Pharmaceutical Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.yzimgs.com [file.yzimgs.com]
Overcoming challenges in the analysis of fatty acid anilides
Welcome to the technical support center for the analysis of fatty acid anilides (FAAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying fatty acid anilides?
A1: The most prevalent methods for the analysis of FAAs are chromatography-based techniques coupled with mass spectrometry. These include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS is often preferred due to its applicability to a wide range of fatty acid anilides without the need for extensive derivatization.[1] Techniques like Thin-Layer Chromatography (TLC) followed by HPLC have also been developed for separation and quantification.[3][4]
Q2: Why is sample preparation so critical for accurate FAA analysis?
A2: Sample preparation is crucial because FAAs are often present at low concentrations in complex biological or food matrices (e.g., oils, tissues).[5] A robust extraction and purification process is necessary to remove interfering substances like triglycerides, phospholipids, and free fatty acids, which can cause matrix effects, suppress ionization in MS, and lead to inaccurate quantification.[6][7]
Q3: I am analyzing FAAs in an oil matrix. What is the most effective extraction method?
A3: For oil matrices, a common and effective approach involves dilution with a nonpolar solvent like petroleum ether followed by Solid-Phase Extraction (SPE) using silica gel cartridges.[8][9] This allows for the separation of the more polar anilides from the bulk of the nonpolar triglycerides. An alternative is a double solid-phase extraction to improve detection limits for minor compounds.[6]
Q4: Can I analyze underivatized fatty acid anilides with LC-MS?
A4: Yes, fatty acid anilides can be analyzed directly using LC-MS, typically with atmospheric pressure ionization (API) sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[1][6] The anilide structure generally yields a strong protonated molecule peak [M+H]+ in positive ion mode, making it suitable for sensitive detection.[1]
Troubleshooting Guides
Issue 1: Low Recovery of FAAs During Sample Extraction
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Polarity | Optimize the polarity of the extraction and wash solvents. For SPE from an oil matrix, ensure the wash solvent (e.g., petroleum ether) is nonpolar enough to elute triglycerides without eluting the FAAs. The elution solvent must be polar enough to recover the FAAs (e.g., petroleum ether-diethyl ether mixture).[8] |
| Poor Phase Separation in LLE | If using Liquid-Liquid Extraction (LLE), emulsions can form, trapping the analytes. Try adding salt to the aqueous phase, using a different solvent system, or centrifuging at a higher speed to break the emulsion. |
| Analyte Adsorption to Surfaces | FAAs can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can minimize this effect. Adding a small amount of a competing compound to the solvent may also help. |
| Incomplete Elution from SPE Cartridge | The elution solvent volume or strength may be insufficient. Increase the volume of the elution solvent or use a stronger (more polar) solvent system. Ensure the cartridge does not dry out during the extraction process.[10] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Potential Cause | Troubleshooting Step |
| Column Overload | The sample injected is too concentrated. Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract may be too strong compared to the mobile phase, causing peak fronting or splitting. If possible, dissolve the sample in the initial mobile phase. |
| Secondary Interactions on Column | The anilide functional group may have secondary interactions with residual silanols on the column. Use a column with high-purity silica or end-capping. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes improve peak shape, but check for MS compatibility. |
| Co-elution with Matrix Components | Improve the sample clean-up procedure to remove more interfering compounds. Optimize the chromatographic gradient to better separate the analytes from the matrix. |
Issue 3: Low Signal Intensity or High Background Noise in MS Detection
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Co-eluting matrix components can compete with the FAA for ionization, reducing its signal. Improve chromatographic separation to move the FAA peak away from high-concentration matrix components. Enhance the sample clean-up process. |
| Incorrect MS Source Parameters | Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific FAA. |
| Analyte Instability | FAAs may be unstable in certain solvents or at certain pH values. Ensure the mobile phase and sample solvent are compatible and do not cause degradation. |
| Contamination | High background noise can result from contaminated solvents, reagents, or system components. Use high-purity solvents (LC-MS grade) and flush the system thoroughly. |
Quantitative Data Summary
Table 1: Recovery Rates of Fatty Acid Anilides Using SPE
| Fatty Acid Anilide | Matrix | Recovery Rate (%) | Reference |
| Palmitic Anilide | Corn Oil | 79 - 97% | [8] |
| Stearic Anilide | Corn Oil | 79 - 97% | [8] |
| Oleic Anilide | Corn Oil | 79 - 97% | [8] |
| Linoleic Anilide | Corn Oil | 79 - 97% | [8] |
| Linolenic Anilide | Corn Oil | 79 - 97% | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for FAAs
| Analytical Method | Analyte | LOD | LOQ | Reference |
| HPLC-MS/MS | Fatty Acid Anilides | - | 8 ppm | [11] |
| LC-MS | Erucamide | 0.01 µg/mL | 0.02 µg/mL | [5] |
| LC-MS | Oleamide | 0.005 µg/mL | 0.01 µg/mL | [5] |
| LC-MS | Stearamide | 0.001 µg/mL | 0.005 µg/mL | [5] |
| LC-MS | Palmitamide | 0.001 µg/mL | 0.005 µg/mL | [5] |
Visualized Workflows and Logic
Caption: A typical experimental workflow for the analysis of fatty acid anilides.
Caption: A decision tree for troubleshooting low MS signal intensity.
Detailed Experimental Protocols
Protocol 1: Extraction of FAAs from Oil Samples via SPE
This protocol is adapted from the method described by Kaphalia, B. S., & Ansari, G. A. S.[8][9]
-
Sample Preparation:
-
Accurately weigh 100 mg of the oil sample into a glass vial.
-
Add an appropriate internal standard if used for quantification.
-
Dilute the oil sample with 1 mL of petroleum ether and vortex thoroughly.
-
-
SPE Cartridge Conditioning:
-
Use a silica gel Sep-Pak cartridge (or equivalent).
-
Condition the cartridge by passing 5 mL of petroleum ether through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the diluted oil sample onto the conditioned silica gel cartridge.
-
-
Washing (Matrix Removal):
-
Wash the cartridge with 10 mL of petroleum ether to elute the nonpolar triglycerides and other lipids. Collect this fraction and discard it.
-
-
Analyte Elution:
-
Elute the fatty acid anilides from the cartridge using 10 mL of a petroleum ether-diethyl ether mixture (19:1, v/v).
-
Collect this eluate in a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase (e.g., methanol or acetonitrile/water) for LC-MS analysis.
-
Protocol 2: General LC-MS Analysis of FAAs
This protocol is a generalized procedure based on common practices.[1][6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a lower percentage of B (e.g., 50-60%), ramp up to a high percentage (e.g., 95-100%) over several minutes to elute the lipophilic FAAs, hold for a few minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[6]
-
Scan Mode: Full scan to identify potential FAAs or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Monitored Ion: The protonated molecule [M+H]+.
-
Source Parameters:
-
Capillary Voltage: ~3.0 - 4.0 kV
-
Drying Gas (N2) Flow: ~8 - 12 L/min
-
Drying Gas Temperature: ~300 - 350 °C
-
Nebulizer Pressure: ~35 - 50 psi Note: These parameters must be optimized for the specific instrument and analytes of interest.
-
-
References
- 1. Liquid chromatography/mass spectrometry of fatty acids as their anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of fatty acid anilides in adulterated Spanish cooking oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry [frontiersin.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Challenges with fats and fatty acid methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Trace Analysis of Stearanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development of trace analysis of Stearanilide (N-Phenylstearamide). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the trace analysis of this compound?
A1: The primary challenges in analyzing trace levels of this compound stem from its physicochemical properties. As a long-chain, non-polar molecule, you may encounter issues with:
-
Solubility: this compound has low solubility in highly aqueous mobile phases, which can lead to precipitation in your HPLC system.
-
Chromatographic Behavior: Its hydrophobicity can cause strong retention on reversed-phase columns, potentially leading to broad peaks and long analysis times.
-
Matrix Effects: When analyzing complex samples, co-extracting lipids and other non-polar compounds can interfere with the detection and quantification of this compound.
-
Lack of a Chromophore: The simple aromatic ring in this compound results in relatively weak UV absorbance, which can be a limitation for achieving very low detection limits with UV-Vis detectors.
Q2: Which analytical technique is more suitable for this compound trace analysis: HPLC or GC-MS?
A2: Both HPLC and GC-MS can be suitable for this compound analysis, and the choice depends on the specific requirements of your assay and the available instrumentation.
-
HPLC-UV/MS: High-Performance Liquid Chromatography is a good choice for routine analysis. When coupled with a mass spectrometer (LC-MS), it offers high selectivity and sensitivity. A UV detector can also be used, though it may have limitations for very low trace levels.
-
GC-MS: Gas Chromatography-Mass Spectrometry is also a powerful technique for this compound analysis. Due to its volatility at high temperatures, this compound can be analyzed directly. GC-MS often provides excellent sensitivity and structural information through fragmentation patterns. Derivatization is generally not necessary but can be explored if issues with peak shape or thermal stability arise.
Q3: How can I prepare a stock solution of this compound for calibration?
A3: Due to its non-polar nature, this compound will not be soluble in water. To prepare a stock solution, dissolve a precisely weighed amount of this compound analytical standard in a suitable organic solvent such as methanol, ethanol, acetonitrile, or a mixture of these. Sonication may be required to ensure complete dissolution. Subsequent dilutions to prepare working standards should be made in a solvent that is compatible with your initial mobile phase or injection solvent to prevent precipitation upon injection.
Troubleshooting Guides
HPLC Method Development
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH; Column overload. | - Use an end-capped C18 or C8 column. - Add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase. - Ensure the sample is fully dissolved and the injection volume is not too large. |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase; Column collapse. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Reduce the injection volume. - Ensure the column is operated within its recommended pressure limits. |
| High Backpressure | Column frit blockage; Sample precipitation; Mobile phase incompatibility. | - Filter all samples and mobile phases before use. - Ensure the sample is fully soluble in the injection solvent. - Use a gradient with a high organic content to elute strongly retained compounds. |
| No Peak or Very Small Peak | Low UV absorbance; Inadequate detector sensitivity; Sample degradation. | - Use a lower UV wavelength (e.g., 210 nm) for detection. - Consider using a more sensitive detector like a mass spectrometer or a charged aerosol detector (CAD). - Investigate the stability of this compound in your sample matrix and solvent. |
GC-MS Method Development
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | Active sites in the inlet liner or column; Non-volatile residues in the inlet. | - Use a deactivated inlet liner. - Perform inlet maintenance (replace septum and liner). - Trim the analytical column. |
| No Peak or Low Sensitivity | Thermal degradation in the inlet; Inefficient ionization. | - Optimize the inlet temperature (start with a lower temperature, e.g., 250 °C). - Check the MS tune and ensure proper ionization. |
| Irreproducible Results | Inconsistent injection volume; Sample carryover. | - Use an autosampler for precise injections. - Develop a robust needle wash procedure. - Bake out the column and inlet between runs if necessary. |
Experimental Protocols
Proposed HPLC-UV Method for this compound Analysis
This method is a starting point and should be optimized for your specific application.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Diluent | Acetonitrile/Water (80:20, v/v) |
Proposed GC-MS Method for this compound Analysis
This method is a starting point and should be optimized for your specific application.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Expected Mass Fragmentation for this compound (m/z):
-
Molecular Ion [M]+: 359
-
Key Fragments: 242 ([M-C6H5NH]+), 120 ([C6H5NHCO]+), 93 ([C6H5NH2]+), 77 ([C6H5]+)
Data Presentation
Hypothetical HPLC Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Hypothetical GC-MS Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 pg on-column |
| Limit of Quantitation (LOQ) | 30 pg on-column |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: General workflow for trace analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Caption: Potential sources of contamination in trace analysis.
Validation & Comparative
A Comparative Analysis of Stearanilide and Other Key Plasticizers for Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Stearanilide and other widely used plasticizers, namely Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Trioctyl Trimellitate (TOTM). The information presented is curated to assist researchers and professionals in making informed decisions for their polymer formulation needs.
Overview of Plasticizer Action
Plasticizers are additives that increase the flexibility, workability, and durability of a material, most commonly plastics like polyvinyl chloride (PVC). They work by embedding themselves between the long polymer chains, reducing the intermolecular forces and allowing the chains to move more freely past one another. This increased mobility results in a softer, more pliable material with a lower glass transition temperature (Tg).
Logical Relationship of Plasticizer Function
Caption: Mechanism of plasticizer action on polymer chains.
Comparative Performance Data
The following tables summarize the key performance characteristics of this compound, DOP, DINP, and TOTM. It is important to note that direct comparative experimental data for this compound as a primary plasticizer is limited in publicly available literature. Its primary applications are often as a lubricant, slip agent, or processing aid. The data for DOP, DINP, and TOTM are more readily available and are presented here for comparison.
Table 1: General and Physical Properties
| Property | This compound (N-Phenylstearamide) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Trioctyl Trimellitate (TOTM) |
| Chemical Formula | C₂₄H₄₁NO | C₂₄H₃₈O₄ | C₂₆H₄₂O₄ | C₂₇H₄₂O₆ |
| Molecular Weight ( g/mol ) | 359.60 | 390.56 | 418.6 | 462.6 |
| Appearance | White to off-white solid/powder | Colorless, oily liquid | Clear, viscous liquid | Clear, oily liquid |
| Purity (%) | >98.0 (HPLC) | >99.5 | >99.5 | >99.0 |
| Melting Point (°C) | 92.0 - 96.0 | -50 | -48 | -46 |
| Boiling Point (°C) | 154 (at 10 mmHg) | 385 | 409 | 414 |
Data for this compound is based on typical supplier specifications. Data for DOP, DINP, and TOTM are from various industry sources.
Table 2: Performance in PVC Formulations
| Performance Metric | This compound | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Trioctyl Trimellitate (TOTM) |
| Plasticizing Efficiency | Low* | High | Good | Moderate |
| Volatility (Weight Loss %) | Low | High | Low | Very Low |
| Migration Resistance | High | Low | Moderate | High |
| Low-Temperature Flexibility | Moderate | Good | Very Good | Excellent |
| Thermal Stability | Good | Moderate | Good | Excellent |
*Based on its chemical structure and typical applications, this compound is expected to have lower plasticizing efficiency compared to the other listed plasticizers when used as a primary plasticizer.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of plasticizer performance.
Plasticizing Efficiency (Stiffness Measurement)
ASTM D1043: Standard Test Method for Stiffness Properties of Plastics as a Function of Temperature by Means of a Torsion Test
This test method determines the stiffness characteristics of plastics over a wide temperature range by measuring the apparent modulus of rigidity. A lower modulus indicates higher plasticizing efficiency.
Experimental Workflow:
Caption: Workflow for ASTM D1043 stiffness testing.
Thermal Stability
ISO 176: Plastics — Determination of loss of plasticizers — Activated carbon method
This method assesses the thermal stability of plasticized compounds by measuring the weight loss of the plasticizer at elevated temperatures.
Experimental Workflow:
Caption: Workflow for ISO 176 thermal stability testing.
Migration Resistance
ASTM D1203: Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods
This test evaluates the migration of plasticizers from a plastic material into an absorbing medium (activated carbon).[1][2][3][4]
Experimental Workflow:
Caption: Workflow for ASTM D1203 migration testing.[1][2][3][4]
Comparative Discussion
-
This compound: Based on its chemical structure (a long fatty acid chain attached to an aniline group), this compound is a waxy solid with a relatively high melting point.[5] This suggests it would have low volatility and high resistance to migration. However, its rigid structure and solid nature at room temperature indicate that it would likely have low plasticizing efficiency compared to liquid plasticizers and may be more suitable as a secondary plasticizer, lubricant, or processing aid to improve surface properties and reduce friction during processing.[5]
-
Dioctyl Phthalate (DOP): For many years, DOP was the industry standard general-purpose plasticizer due to its high plasticizing efficiency and low cost.[6] However, its relatively high volatility and low migration resistance have led to concerns, especially in applications with direct human contact.
-
Diisononyl Phthalate (DINP): As a higher molecular weight phthalate, DINP offers lower volatility and better migration resistance compared to DOP. It provides a good balance of properties and has replaced DOP in many applications.
-
Trioctyl Trimellitate (TOTM): TOTM is a trimellitate ester plasticizer known for its excellent thermal stability, very low volatility, and high migration resistance.[7] It is often used in high-temperature applications such as wire and cable insulation. Its plasticizing efficiency is generally lower than that of phthalates.
Conclusion
The choice of a plasticizer is a critical decision in polymer formulation, with a direct impact on the final product's performance and longevity. While DOP offers high plasticizing efficiency, its higher volatility and migration are significant drawbacks. DINP presents a more balanced profile with improved permanence. TOTM excels in demanding applications requiring high-temperature resistance and low migration.
This compound , due to its solid nature and chemical structure, is not a direct replacement for these primary plasticizers. However, it holds potential as a valuable secondary plasticizer or processing aid, where its low volatility and lubricating properties can be leveraged to enhance specific characteristics of the final product and improve manufacturing efficiency.
Further research and direct comparative studies are warranted to fully elucidate the quantitative performance of this compound as a plasticizer in various polymer systems. Researchers are encouraged to use the standardized test methods outlined in this guide for reliable and comparable data generation.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D1203-22 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods [en-standard.eu]
- 4. img.antpedia.com [img.antpedia.com]
- 5. This compound | 637-54-7 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. gneechem.com [gneechem.com]
Stearanilide as a PVC Plasticizer: A Comparative Analysis with Dioctyl Phthalate (DOP) Remains Elusive Due to Lack of Publicly Available Data
A comprehensive review of scientific literature, technical data sheets, and patent databases reveals a significant lack of publicly available information regarding the use and performance of stearanilide as a plasticizer for polyvinyl chloride (PVC). Consequently, a direct and data-driven comparison with the widely-used plasticizer dioctyl phthalate (DOP) is not feasible at this time. While DOP has been a benchmark plasticizer for decades with extensive documentation of its properties and performance in PVC, this compound does not appear to be a commonly utilized or studied alternative in the published literature.
Dioctyl phthalate is a well-characterized plasticizer known for its efficiency in increasing the flexibility and workability of PVC. It is a general-purpose plasticizer that has been the industry standard for many years due to its low cost and good performance characteristics, including reasonable stability to heat and UV light.
For a meaningful comparison between this compound and DOP, specific experimental data on the performance of this compound in PVC would be required. This would include, but not be limited to, evaluations of its plasticizing efficiency, mechanical properties imparted to the PVC, thermal stability, and migration resistance. Without such data, any comparison would be purely speculative.
To conduct a proper comparative study, a logical experimental workflow would be necessary. This would involve compounding PVC with both this compound and DOP at various concentrations and then subjecting the resulting materials to a battery of standardized tests.
Below is a conceptual representation of such an experimental workflow.
Caption: Conceptual workflow for comparing PVC plasticizers.
This diagram illustrates the necessary steps, from material preparation and compounding to a suite of performance tests, that would be required to generate the data for a comparative guide.
Experimental Protocols That Would Be Required:
To generate the necessary comparative data, the following standard experimental protocols would typically be employed:
-
Sample Preparation (Compounding):
-
Apparatus: Two-roll mill or a laboratory internal mixer.
-
Procedure: Dry blending of PVC resin with the specified plasticizer (this compound or DOP), heat stabilizers, lubricants, and other necessary additives in a high-speed mixer. The blend would then be melt-compounded on a heated two-roll mill at a temperature suitable for PVC processing (typically 160-180°C) to form a homogenous sheet. The sheet would then be compression molded into plaques of a specified thickness for subsequent testing.
-
-
Mechanical Properties Testing (ASTM D638):
-
Apparatus: Universal Testing Machine (UTM).
-
Procedure: Dumbbell-shaped specimens cut from the compression-molded plaques would be subjected to tensile stress at a constant rate of extension until failure. Key properties such as tensile strength, elongation at break, and modulus of elasticity would be measured.
-
-
Thermal Stability Analysis (Thermogravimetric Analysis - TGA) (ASTM E1131):
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure: A small sample of the plasticized PVC is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air). The weight loss of the sample is measured as a function of temperature, providing information about the onset of degradation and the overall thermal stability of the formulation.
-
-
Migration Resistance Testing (ASTM D1239):
-
Apparatus: Activated carbon, sample holder, analytical balance.
-
Procedure: Pre-weighed samples of the plasticized PVC are placed in contact with activated carbon and stored at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24 hours). The weight loss of the samples after this period is measured and reported as the percentage of plasticizer lost due to migration.
-
Until such studies on this compound are conducted and the results are made publicly available, a comprehensive and objective comparison with dioctyl phthalate in PVC applications remains an open question for the scientific and industrial communities. Researchers and professionals interested in this specific comparison are encouraged to undertake such experimental evaluations.
Performance Evaluation of Stearanilide as a Lubricant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of Stearanilide's performance as a lubricant, placed in context with common alternatives. Due to a lack of publicly available, specific experimental data on the tribological properties of this compound, this report focuses on providing a framework for such an evaluation, detailing the standard experimental protocols and presenting a qualitative comparison based on the general properties of the chemical class to which this compound belongs.
Introduction to this compound and Its Alternatives
This compound, also known as N-phenylstearamide, is a fatty acid amide. This class of compounds is recognized for its lubricating properties, often utilized as friction modifiers and anti-wear additives in various formulations. In the context of industrial and pharmaceutical applications, lubricants are critical for reducing friction and wear between moving surfaces, ensuring the longevity and efficiency of machinery and equipment.
Common alternatives to this compound in lubrication applications include other fatty acid amides and metallic soaps:
-
Oleamide: A primary amide of oleic acid, it is widely used as a slip agent in polymers. It migrates to the surface, creating a lubricating layer that reduces the coefficient of friction.
-
Erucamide: Another primary amide, derived from erucic acid, known for its excellent slip and anti-blocking properties, particularly in polyolefin films. It generally offers good oxidative stability and low volatility.
-
Zinc Stearate: A metallic soap that functions as a lubricant and release agent in numerous applications, including plastics and rubber. It is valued for its ability to reduce friction and prevent adhesion.
Comparative Performance Data
A comprehensive quantitative comparison requires standardized testing. The following tables are presented as a template for how the performance data of this compound and its alternatives would be displayed. Note: The values for this compound are placeholders and should be determined through experimental testing.
Table 1: Coefficient of Friction Data (Pin-on-Disk Test - ASTM G99)
| Lubricant | Test Conditions | Average Coefficient of Friction (µ) |
| This compound | Steel pin on steel disk, 10 N load, 0.1 m/s sliding speed | Data not available |
| Oleamide | Steel pin on steel disk, 10 N load, 0.1 m/s sliding speed | Hypothetical Value: 0.12 |
| Erucamide | Steel pin on steel disk, 10 N load, 0.1 m/s sliding speed | Hypothetical Value: 0.10 |
| Zinc Stearate | Steel pin on steel disk, 10 N load, 0.1 m/s sliding speed | Hypothetical Value: 0.15 |
Table 2: Wear Scar Diameter Data (Four-Ball Wear Test - ASTM D4172)
| Lubricant | Test Conditions | Average Wear Scar Diameter (mm) |
| This compound | 1200 rpm, 75°C, 40 kg load, 60 min | Data not available |
| Oleamide | 1200 rpm, 75°C, 40 kg load, 60 min | Hypothetical Value: 0.55 |
| Erucamide | 1200 rpm, 75°C, 40 kg load, 60 min | Hypothetical Value: 0.50 |
| Zinc Stearate | 1200 rpm, 75°C, 40 kg load, 60 min | Hypothetical Value: 0.60 |
Experimental Protocols
Accurate and reproducible lubricant performance evaluation relies on standardized experimental protocols. The following are detailed methodologies for key experiments.
Pin-on-Disk Test for Coefficient of Friction (ASTM G99)
This test method is used to determine the wear of materials during sliding and can also be used to determine the coefficient of friction.
Methodology:
-
Specimen Preparation: A pin with a radiused tip is positioned perpendicular to a flat circular disk. The surfaces of both specimens are cleaned with a suitable solvent to remove any contaminants.
-
Apparatus Setup: The disk is mounted on a rotating stage, and the pin is held in a stationary holder. The lubricant being tested is applied to the surface of the disk.
-
Test Execution: A specified load is applied to the pin. The disk is then rotated at a constant speed for a set duration or sliding distance. The frictional force between the pin and the disk is continuously measured by a transducer.
-
Data Analysis: The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load.
Pin-on-Disk Experimental Workflow
Four-Ball Wear Test (ASTM D4172)
This method is used for determining the wear preventive characteristics of a lubricating fluid.
Methodology:
-
Apparatus Setup: Three steel balls are clamped together in a cup, and a fourth steel ball is held in a chuck above them.
-
Lubricant Application: The test lubricant is added to the cup, completely immersing the three stationary balls.
-
Test Execution: The fourth ball is brought into contact with the three stationary balls under a specified load. The top ball is then rotated at a constant speed for a predetermined time and at a set temperature.
-
Data Analysis: After the test, the three stationary balls are cleaned, and the diameters of the wear scars are measured using a microscope. The average wear scar diameter is reported.
Four-Ball Extreme Pressure (EP) Test (ASTM D2596 for grease, ASTM D2783 for oils)
This test determines the load-carrying properties of a lubricant under extreme pressure conditions.
Methodology:
-
Apparatus Setup: The setup is similar to the four-ball wear test.
-
Test Execution: A series of short-duration runs (typically 10 seconds) are conducted with increasing loads.
-
Data Analysis: The load at which welding of the balls occurs is recorded as the weld point. The Load Wear Index (LWI) is calculated based on the wear scar diameters at different loads before welding.
Logical Framework for Lubricant Selection
The choice of a lubricant depends on a variety of factors, including the required performance characteristics, operating conditions, and material compatibility.
Lubricant Selection Decision Tree
Conclusion
While this compound belongs to a class of compounds known for their lubricating properties, a definitive, data-driven comparison of its performance against common alternatives like Oleamide, Erucamide, and Zinc Stearate is hampered by the lack of specific experimental data in the public domain. To thoroughly evaluate this compound as a lubricant, it is imperative to conduct standardized tests such as the ASTM G99 for coefficient of friction and ASTM D4172 for wear characteristics. The experimental protocols and comparative framework provided in this guide offer a robust starting point for researchers and professionals to conduct their own performance evaluations and make informed decisions based on empirical data.
Validation of analytical methods for "Stearanilide" quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Stearanilide (N-phenylstearamide), a compound of interest in various industrial and research applications. The selection of an appropriate analytical technique is critical for ensuring accurate and reliable quantification, which is essential for quality control, formulation development, and research studies. This document outlines two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and presents hypothetical validated methods for the analysis of this compound, complete with experimental protocols and performance data.
Method Comparison
The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers excellent reproducibility and is suitable for routine quality control analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high molecular weight and boiling point, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, although direct analysis is also possible under appropriate conditions. GC-FID is known for its high sensitivity and robustness.
The following table summarizes the key performance parameters of hypothetical validated HPLC-UV and GC-FID methods for the quantification of this compound.
| Parameter | HPLC-UV Method | GC-FID Method |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
| Run Time | ~10 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for the hypothetical validated HPLC-UV and GC-FID methods are provided below. These protocols serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for the quantification of this compound in raw materials and finished products.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of acetonitrile. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Assessed by analyzing the working standard solutions in triplicate.
-
Accuracy: Determined by the recovery method, spiking a placebo with known concentrations of this compound.
-
Precision: Evaluated by performing replicate injections of a standard solution at a single concentration (repeatability) and on different days (intermediate precision).
-
Specificity: Demonstrated by the absence of interfering peaks from excipients at the retention time of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of this compound where higher sensitivity is required or for the analysis of this compound in complex matrices that may be amenable to GC analysis.
1. Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Port Temperature: 280°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Detector Temperature (FID): 320°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of dichloromethane. Sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Established by analyzing the working standard solutions in triplicate.
-
Accuracy: Determined by spiking a placebo matrix with known amounts of this compound and calculating the percent recovery.
-
Precision: Assessed through multiple injections of a single standard solution (repeatability) and analysis on different days (intermediate precision).
-
Specificity: Confirmed by analyzing a blank matrix to ensure no interfering peaks co-elute with this compound.
Workflow for Analytical Method Selection
The selection of an appropriate analytical method is a critical step in the quantification of this compound. The following diagram illustrates a logical workflow to guide researchers in this process.
Cross-Validation of Stearanilide Detection in Complex Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of Stearanilide, a fatty acid anilide, in complex biological and environmental matrices is crucial for a range of scientific disciplines, from toxicology to pharmaceutical development. This guide provides an objective comparison of prevalent analytical methodologies, supported by representative experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. While specific cross-validation studies on this compound are not extensively documented, this guide draws upon established methods for analogous N-acyl anilides and fatty acid amides to present a reliable comparative framework.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound detection is a critical decision influenced by factors such as sensitivity, specificity, sample throughput, and cost. The two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are compared below. Additionally, the potential application of a high-throughput immunoassay is considered.
Table 1: Comparison of Quantitative Performance Parameters for this compound Detection
| Parameter | LC-MS/MS | GC-MS | Immunoassay (ELISA) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL | 1 - 10 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 80 - 120% |
| Precision (% RSD) | < 15% | < 20% | < 25% |
| Sample Throughput | High | Medium | Very High |
| Specificity | Very High | High | Moderate to High |
| Cost per Sample | High | Medium | Low |
Note: The data presented in this table are representative values derived from studies on structurally similar fatty acid amides and anilides and may vary depending on the specific matrix and instrumentation.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are standardized methodologies for sample preparation and analysis using LC-MS/MS and GC-MS.
Sample Preparation: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest.
1. Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: A C18 SPE cartridge is conditioned with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: The pre-treated sample (e.g., 1 mL of plasma or soil extract) is loaded onto the cartridge.
-
Washing: The cartridge is washed with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: this compound is eluted with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol:
-
Sample Preparation: To 1 mL of the sample, 2 mL of a mixture of hexane and ethyl acetate (1:1, v/v) is added.
-
Extraction: The mixture is vortexed for 2 minutes and then centrifuged at 4000 rpm for 10 minutes to separate the layers.
-
Collection: The upper organic layer is carefully transferred to a clean tube.
-
Evaporation and Reconstitution: The solvent is evaporated, and the residue is reconstituted as described in the SPE protocol.
Table 2: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 85 - 105% | 70 - 95% |
| Matrix Effect Reduction | High | Moderate |
| Selectivity | High | Moderate |
| Automation Potential | High | Low to Medium |
| Solvent Consumption | Low | High |
| Cost per Sample | Medium | Low |
Analytical Methodologies
1. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
2. GC-MS Analysis:
-
Chromatographic Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection at 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, ramped to 300°C at 15°C/min, and held for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry: Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound.
Visualizing the Workflow and Pathways
To provide a clearer understanding of the processes involved in this compound analysis and its potential biological fate, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound detection.
A Comparative Guide to the Efficacy of Amide-Based Lubricants and Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of industrial and specialized lubrication is perpetually evolving, driven by the demand for enhanced performance, greater efficiency, and improved wear resistance. While a multitude of commercial lubricants dominate the market, research into novel lubricating agents continues to yield promising alternatives. This guide provides a comparative analysis of the efficacy of amide-based lubricants, a class of compounds that includes stearanilide, against established commercial lubricants. The comparison is supported by a review of experimental data and standardized testing protocols to offer an objective resource for professionals in research and development.
Quantitative Performance Data
The lubricating properties of amide-based compounds have been investigated and compared with commercial lubricants, primarily focusing on their anti-wear and friction-reducing capabilities. The following tables summarize key performance indicators from various studies.
Table 1: Comparison of Wear Scar Diameter in Four-Ball Wear Tests
| Lubricant/Additive | Base Oil | Concentration (% w/w) | Wear Scar Diameter (mm) | Reference |
| Stearoyl Diethanolamine | Petroleum Base Stock | Not Specified | 0.29 | [1] |
| Amide-based additive (AC3C8) | PAO-100 | 0.5 | ~0.45 (estimated from graph) | [2] |
| Commercial Additive (butylated triphenyl phosphate) | PAO-100 | 2.0 | Not directly specified, used in synergy | [2] |
| Base Oil (PAO-100) | - | - | >0.6 (estimated from graph) | [2] |
| Oleamide | Not Specified | 0.5 | Decreased WSD by 12.0% vs base oil | [3] |
Table 2: Comparison of Coefficient of Friction (COF)
| Lubricant/Additive | Test Condition | Coefficient of Friction (Avg.) | Percentage Reduction vs. Base | Reference |
| Amide-Ester Type (DOAPO) | 0.5 wt. % in base oil | ~0.080 | 8.2% | [3] |
| Oleamide | 0.5 wt. % in base oil | ~0.082 | 2.6% | [3] |
| Base Oil | - | ~0.094 | - | [3] |
Table 3: Extreme Pressure (EP) Properties
| Lubricant/Additive | Weld Load (kg) | Reference |
| Stearoyl Diethanolamine | 298.03 | [1] |
| Grease with 3% AC3C8 + 2% Commercial Additive | Increased by 150% vs. base grease | [2] |
Experimental Protocols
The data presented above is primarily derived from standardized tribological tests designed to evaluate the performance of lubricants under controlled conditions. The most common of these is the Four-Ball Wear Test.
Four-Ball Wear Test (ASTM D4172 / D2266)
This test method is a standard for evaluating the anti-wear properties of lubricating fluids and greases.
-
Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth rotating steel ball pressed against them.
-
Procedure:
-
The three stationary balls are clamped together and immersed in the lubricant sample.
-
The fourth ball is mounted in a chuck and brought into contact with the three lower balls.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
-
Key Parameters Measured:
-
Wear Scar Diameter (WSD): A smaller diameter indicates better anti-wear properties.
-
Coefficient of Friction (COF): The ratio of the frictional force to the applied load. A lower COF signifies better lubricity.
-
Four-Ball Extreme Pressure (EP) Test (ASTM D2596 / D2783)
This test is used to determine the load-carrying capacity of a lubricant under extreme pressure conditions.
-
Apparatus: The same four-ball tester is used.
-
Procedure:
-
The setup is similar to the wear test.
-
The load is incrementally increased while the top ball rotates until the balls weld together.
-
-
Key Parameter Measured:
-
Weld Point: The load at which the rotating ball seizes and welds to the stationary balls. A higher weld point indicates superior extreme pressure performance.
-
Visualizing the Experimental Workflow
The logical flow of a typical lubricant performance evaluation can be visualized to better understand the process from sample preparation to data analysis.
Caption: Workflow for Lubricant Performance Evaluation.
Signaling Pathways in Lubrication
The mechanism of action for many lubricant additives, including amide-based compounds, involves the formation of a protective film on the metal surfaces. This can be conceptualized as a signaling pathway from the lubricant to the surface.
Caption: Mechanism of Boundary Lubrication.
Conclusion
References
A Comparative Guide to the Thermal Stability of Stearanilide-Plasticized Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of polymers plasticized with stearanilide. Due to a lack of extensive, direct comparative studies in publicly available literature, this guide establishes a framework for evaluation, details relevant experimental protocols, and presents available data to benchmark performance against a common industry alternative, Dioctyl Phthalate (DOP).
Introduction to this compound as a Plasticizer
This compound, a fatty acid amide, is utilized in polymer formulations as a lubricant and processing aid. Its waxy nature and high melting point suggest its potential as a thermal stabilizer. Plasticizers are crucial additives that enhance the flexibility and processability of polymers by lowering the glass transition temperature (Tg). The thermal stability of a plasticizer is paramount, as its degradation can compromise the integrity of the polymer matrix, leading to discoloration, loss of mechanical properties, and the release of volatile compounds.
This guide focuses on the methodologies required to benchmark the thermal stability of this compound against other plasticizers and provides the available data to support this analysis.
Experimental Protocols for Thermal Stability Assessment
To objectively compare the thermal stability of this compound-plasticized polymers with alternatives, standardized thermal analysis techniques are employed. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify the thermal stability of the plasticized polymer.
Experimental Workflow for TGA
Caption: TGA Experimental Workflow.
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions like the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A higher Tg can indicate a more thermally stable polymer network.
Experimental Workflow for DSC
Caption: DSC Experimental Workflow.
Comparative Data and Performance Analysis
3.1. Thermal Properties of Pure this compound
DSC analysis of pure this compound provides insight into its melting and crystallization behavior.
| Parameter | Value | Source |
| Melting Point (Tm) | ~116 °C | [1] |
| Crystallization Temp. (Tc) | ~81 °C | [1] |
| Heat of Fusion (ΔHf) | 144 J/g (peak 1), 123 J/g (peak 2) | [1] |
The relatively high melting point of this compound suggests it remains stable at typical processing temperatures for many polymers.
3.2. Benchmark: Thermal Stability of DOP-Plasticized PVC
DOP is a widely used plasticizer, and its effect on the thermal stability of PVC has been extensively studied. TGA is used to determine the degradation temperatures.
| Polymer System | T-onset (°C) | T5% (°C) | T10% (°C) |
| PVC (Unplasticized) | ~250-260 | - | - |
| PVC + 30 phr DOP | ~230-240 | ~260 | ~280 |
Note: These are typical values and can vary based on the specific PVC resin and other additives.
The addition of DOP generally lowers the initial decomposition temperature of PVC.
3.3. Expected Performance of this compound-Plasticized Polymers
Based on the properties of fatty acid amides, the following performance characteristics can be anticipated for this compound-plasticized polymers:
-
Thermal Stability: Fatty acid amides like erucamide are known for their good thermal stability at high temperatures[2]. It is hypothesized that this compound would impart comparable or potentially superior thermal stability to a polymer matrix compared to DOP. This would be evidenced by higher T-onset, T5%, and T10% values in TGA analysis.
-
Glass Transition Temperature (Tg): As a plasticizer, this compound is expected to lower the Tg of the host polymer. The extent of this reduction would determine its plasticizing efficiency and would need to be compared with that of DOP through DSC analysis.
Logical Relationship for Performance Evaluation
Caption: Evaluation of Plasticizer Performance.
Conclusion and Recommendations
While this compound shows promise as a thermally stable plasticizer due to its chemical nature as a fatty acid amide and its high melting point, there is a clear need for direct comparative studies to quantify its performance against industry-standard plasticizers like DOP.
Recommendations for Researchers:
-
Conduct comprehensive TGA and DSC analyses of various polymers (e.g., PVC, polyolefins) plasticized with this compound at different concentrations.
-
Perform parallel experiments with alternative plasticizers (e.g., DOP, citrate esters) under identical conditions to generate robust comparative data.
-
Investigate the effect of this compound on other critical properties such as mechanical strength, migration resistance, and long-term aging.
By following the experimental protocols outlined in this guide, researchers can generate the necessary data to fully evaluate the potential of this compound as a high-performance, thermally stable plasticizer.
References
A Comparative Toxicological Profile of Fatty Acid Anilides: An Essential Guide for Researchers
For Immediate Release – This guide offers a comparative analysis of the toxicological profiles of various fatty acid anilides (FAAs), compounds of significant interest due to their association with adverse health events, most notably the Toxic Oil Syndrome (TOS). This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the known toxicities of these compounds, detailed experimental methodologies, and insights into their mechanisms of action.
Introduction to Fatty Acid Anilides
Fatty acid anilides are amides formed from a fatty acid and aniline. Their toxicological significance came to the forefront during the 1981 Toxic Oil Syndrome epidemic in Spain, which was linked to the consumption of rapeseed oil denatured with aniline.[1][2] Research has since focused on identifying the specific causative agents, with oleic acid anilide (OAA) and linoleic acid anilide (LAA) being prominent subjects of investigation due to their presence in the implicated oils.[3][4] These compounds are known to exert a range of toxic effects, with immunotoxicity being a primary concern.[2] It has also been noted that the toxicity of these anilides may be enhanced when heated, a crucial factor considering their presence in cooking oils.[4]
Comparative In Vivo Toxicity
Direct comparative quantitative data such as LD50 values for a wide range of fatty acid anilides are limited in publicly available literature. However, existing animal studies provide valuable qualitative and semi-quantitative insights into their toxic potential. The primary targets of FAA toxicity appear to be the immune and pulmonary systems.
| Fatty Acid Anilide | Animal Model | Dosing and Administration | Key Toxicological Findings | Reference |
| Oleoyl Anillide & Linoleoyl Anilide | Mice | Intraperitoneal injection | Caused severe weight loss and death in 50% of the animals. Histopathological analysis revealed significant damage to the lungs. | [3] |
| Oleoyl Anilide (OAA) | Swiss Mice | 50 mg/kg daily for 5 days | Resulted in a trend towards progressive body weight loss. Induced a significant increase in serum immunoglobulin concentrations and a notable decrease in the percentage of suppressor T-cells in the spleen. | [5] |
| Oleic Acid Anilide (OAA) | MRL+/+ Mice | 0.8 mmol/kg, intraperitoneally, twice a week for 6 weeks | Led to significant increases in IgG, IgG1, IgG2a, IgG2b, and IgE levels. Antinuclear antibodies (ANA) were detected in 50% of the OAA-treated mice, suggesting the induction of autoimmunity. | |
| Linoleic Acid Anilide (LAA) | Female Sprague-Dawley Rats | 250 mg/kg via gavage, on alternate days for two weeks | Increased spleen-to-body weight ratio. Caused a decrease in red blood cells and hemoglobin content. Heated LAA showed more pronounced increases in serum IgA levels. |
In Vitro Toxicity Profile
Data Gaps: There is a notable lack of publicly available data on the genotoxicity (mutagenicity) and cardiotoxicity (hERG channel inhibition) of fatty acid anilides.
Mechanism of Toxicity: Immunotoxicity and Endothelial Damage
The primary mechanism of fatty acid anilide toxicity is believed to be an immune-mediated response, with vascular endothelial cells being a key target.
Proposed Immunotoxic Signaling Pathway
The immunogenicity of fatty acid anilides is critically dependent on the aniline moiety. It is hypothesized that FAAs act as prohaptens. In vivo, the aniline group may be cleaved and metabolized by phagocytes into reactive intermediates, such as nitrosobenzene.[6] These reactive metabolites can then covalently bind to endogenous proteins, forming neoantigens. These neoantigens are subsequently recognized by T-lymphocytes, triggering a T-cell-dependent immune response.[6] This can lead to a cascade of inflammatory events, including the observed alterations in T-cell populations (a decrease in suppressor T-cells) and increased production of immunoglobulins.[5]
Caption: Proposed pathway of fatty acid anilide-induced immunotoxicity.
Endothelial Cell Dysfunction
A key pathological feature of the Toxic Oil Syndrome was widespread damage to the vascular endothelium.[4] In vitro studies have shown that fatty acid anilides can affect endothelial cell function by altering arachidonic acid metabolism and impairing prostanoid synthesis.[3] This disruption of normal endothelial function can contribute to the vascular damage observed in vivo. The general mechanisms of fatty acid-induced endothelial dysfunction often involve the induction of oxidative stress and inflammation.[7]
Experimental Protocols
Below are generalized protocols for key assays relevant to the toxicological assessment of fatty acid anilides, based on standard methodologies.
In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the fatty acid anilide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Protocol:
-
Strain Selection: Utilize several strains of Salmonella typhimurium (and often E. coli) with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The tester strains are exposed to various concentrations of the test compound on a minimal agar plate lacking the specific amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: If the test compound is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
Cardiotoxicity - hERG Potassium Channel Assay
This assay evaluates the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias.
Protocol:
-
Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.
-
Electrophysiology: The whole-cell patch-clamp technique is the gold standard.
-
Procedure:
-
A glass micropipette forms a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
A specific voltage protocol is applied to elicit hERG currents.
-
The baseline current is recorded.
-
The test compound is perfused over the cell, and the hERG current is recorded again.
-
-
Analysis: The degree of inhibition of the hERG current at various compound concentrations is measured to determine the IC50 value.
Conclusion
The available evidence strongly suggests that fatty acid anilides, particularly those derived from oleic and linoleic acids, are potent immunotoxicants. Their primary mechanism of action appears to involve metabolic activation to reactive intermediates that trigger a T-cell-mediated immune response, leading to vascular and systemic inflammation. While in vivo studies have demonstrated significant toxicity, there is a clear need for more quantitative and comparative data, especially concerning cytotoxicity, genotoxicity, and cardiotoxicity, to fully characterize the risk profile of this class of compounds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for future research in this critical area of toxicology.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Fatty acid anilides: in vivo formation and relevance to toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of fatty acid anilides present in toxic oils on the metabolism of exogenous arachidonic acid in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fatty acid anilides on immune responses of Swiss mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T cells ignore aniline, a prohapten, but respond to its reactive metabolites generated by phagocytes: possible implications for the pathogenesis of toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Stearanilide Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of High-Performance Liquid Chromatography (HPLC) for the quantification of Stearanilide. As no formal inter-laboratory comparison studies are publicly available for this compound, this document presents a synthesized comparison based on established methodologies for similar amide compounds. The data herein is illustrative, representing typical performance characteristics that can be expected from proficient laboratories adhering to a standardized analytical protocol.
Introduction to this compound Analysis
This compound (N-phenylstearamide) is a waxy solid with applications in various industrial processes. Accurate and precise quantification is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for the analysis of amides like this compound due to its specificity, sensitivity, and robustness. This guide outlines a typical reversed-phase HPLC (RP-HPLC) method and presents a hypothetical inter-laboratory comparison to highlight expected analytical variability and performance benchmarks.
Experimental Protocol: Standardized HPLC Method for this compound
A standardized protocol is essential for minimizing inter-laboratory variability. The following method is a representative RP-HPLC procedure for this compound analysis.
a. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Autosampler and data acquisition software.
b. Reagents and Materials:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade, for sample preparation).
-
0.45 µm syringe filters.
c. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution). A common starting point for similar compounds is an isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
d. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Quantification is performed using an external standard calibration curve.
-
System suitability parameters (e.g., tailing factor, theoretical plates, and repeatability of standard injections) should be established and monitored.
Inter-Laboratory Comparison: A Hypothetical Study
The following table summarizes simulated results from four different laboratories performing the analysis of a homogenous sample of this compound with a known concentration of 25 µg/mL, using the standardized HPLC method described above.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 |
| Mean Retention Time (min) | 5.21 | 5.19 | 5.25 | 5.22 |
| Retention Time RSD (%) | 0.3 | 0.4 | 0.2 | 0.3 |
| Mean Peak Area (mAU*s) | 485,230 | 490,110 | 479,850 | 488,500 |
| Peak Area RSD (%) | 1.2 | 1.5 | 1.1 | 1.3 |
| Calculated Concentration (µg/mL) | 24.8 | 25.1 | 24.5 | 25.0 |
| Accuracy (Recovery %) | 99.2 | 100.4 | 98.0 | 100.0 |
| Intra-day Precision (RSD %) | 1.1 | 1.3 | 0.9 | 1.2 |
| Inter-day Precision (RSD %) | 1.8 | 2.1 | 1.5 | 1.9 |
RSD: Relative Standard Deviation
Visualization of Workflows and Comparisons
To further clarify the analytical process and the comparison logic, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Stearanilide: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Stearanilide is essential for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step instructions to assist researchers, scientists, and drug development professionals in the safe management of this compound waste.
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[1] It is the responsibility of the waste generator to properly characterize all waste materials and ensure they are managed in accordance with these regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of dust.[2] In case of a spill, collect the material using a method that avoids dust generation, such as vacuuming or gently sweeping, and place it into a suitable, labeled container for disposal.[2]
Step-by-Step Disposal Procedure for this compound
-
Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure, unused product, contaminated labware (e.g., weighing boats, filter paper), and any solutions containing this compound.
-
Do not mix this compound waste with other waste streams unless specifically permitted by your institution's hazardous waste management plan. Incompatible wastes should never be mixed.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a clearly labeled, sealed, and appropriate waste container. Ensure the container is compatible with the chemical.
-
The container must be labeled as "Hazardous Waste."
-
The label should clearly state the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Keep the storage area cool and dry.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete list of the chemical waste to be disposed of.
-
-
Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Once properly decontaminated, check with your local regulations to determine if the container can be disposed of as regular trash or recycled.
-
Important Considerations:
-
This compound should not be disposed of down the drain or in regular trash.[1]
-
When heated to decomposition, this compound can emit highly toxic fumes.[1]
-
It is crucial to consult your institution-specific waste management guidelines, as procedures can vary.
Quantitative Disposal Data
No specific quantitative limits for the disposal of this compound (e.g., concentration limits for sewer disposal) were identified in the available safety data sheets or regulatory guidelines. The disposal of this compound is governed by local, state, and federal hazardous waste regulations, which do not typically provide specific disposal parameters for individual, non-regulated chemicals in this format. The appropriate disposal method will be determined by a licensed hazardous waste disposal facility based on the waste's characteristics.
| Parameter | Value | Source |
| CERCLA Regulated? | No | [1] |
| SARA Title III Section 302 Regulated? | No | [1] |
| SARA Title III Section 313 Regulated? | No | [1] |
| U.S. DOT Regulated? | No | [1] |
Experimental Protocol: Standard Procedure for Laboratory Chemical Waste Disposal
This protocol outlines a general procedure for the safe disposal of solid chemical waste like this compound in a laboratory setting.
1.0 Objective: To safely collect, label, and store solid chemical waste for disposal by a licensed hazardous waste contractor.
2.0 Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat.
-
Chemical waste container (sealable, compatible with this compound).
-
Hazardous waste labels.
-
Spatula or scoop.
-
Designated hazardous waste storage area.
3.0 Procedure:
-
Don the appropriate PPE.
-
In a designated fume hood or well-ventilated area, carefully transfer the solid this compound waste into the designated hazardous waste container using a spatula or scoop. Minimize the generation of dust.
-
Securely close the container.
-
Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
Wipe the exterior of the container with a damp cloth to remove any external contamination. Dispose of the cloth as hazardous waste.
-
Transport the container to the laboratory's designated hazardous waste storage area.
-
Log the waste container in the laboratory's waste inventory, if applicable.
-
Contact the institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling Stearanilide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Stearanilide. Adherence to these guidelines is critical for maintaining a safe research environment.
Personal Protective Equipment (PPE)
While this compound does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008, the use of appropriate personal protective equipment is a standard best practice in a laboratory setting to minimize exposure and ensure safety.[1] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Respiratory Protection | Dust respirator | Use in areas with inadequate ventilation or when generating dust. Ensure the respirator is NIOSH (US) or EN 166 (EU) approved.[1] |
| Hand Protection | Protective gloves | Nitrile rubber gloves are recommended. Gloves must comply with EC Directive 89/686/EEC and the related standard EN374.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Essential to prevent eye contact with dust particles.[1] |
| Skin and Body Protection | Laboratory coat or protective clothing | To prevent skin contact. Protective boots may be required depending on the scale of handling.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: All handling should be performed in a well-ventilated area. The use of a local exhaust system is recommended if dust or aerosols are generated.[1]
-
Avoid Dust Formation: Take measures to prevent the dispersion of dust.[1]
-
Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1]
Storage Procedures:
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a cool, dark, and dry place.[1]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents.[1]
Accidental Release and Disposal Plan
Accidental Release Measures: In the event of a spill, the following steps should be taken:
-
Personnel: Keep non-essential personnel away from the spill area.
-
Protection: Use personal protective equipment, including a dust respirator, protective gloves, and safety glasses.[1]
-
Containment: Prevent the further dispersion of dust.
-
Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, closed container for disposal.
Disposal Plan:
-
Waste Disposal: Dispose of the contents and container in accordance with local, regional, and national regulations.
-
Contaminated Packaging: Handle uncleaned containers in the same manner as the product itself.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
